molecular formula C21H24N2O3 B1680995 SJ-3366 CAS No. 195720-26-4

SJ-3366

货号: B1680995
CAS 编号: 195720-26-4
分子量: 352.4 g/mol
InChI 键: BEMROAADXJFLBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SJ-3366, also known as IQP-0410, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) identified for human immunodeficiency virus (HIV) research . This small molecule exhibits exceptional activity, inhibiting HIV-1 replication at concentrations of approximately 1 nM, yielding a high therapeutic index of greater than 4 x 10^6 . A unique characteristic that distinguishes this compound from other members of its pharmacologic class is its ability to also inhibit laboratory and clinical strains of HIV-2 at nanomolar concentrations . The compound interferes with viral replication through two distinct mechanisms. Primarily, it acts as a classic NNRTI, demonstrating a Ki value of 3.2 nM and employing a mixed mechanism of inhibition against HIV-1 reverse transcriptase . Secondly, it has been shown to inhibit the entry of both HIV-1 and HIV-2 into target cells, likely by targeting a conformational epitope that forms after receptor interaction but prior to fusion . In combination anti-HIV assays, this compound demonstrated additive interactions with most nucleoside RT and protease inhibitors and exhibited a synergistic interaction with dideoxyinosine (ddI) . Like other NNRTIs, its activity can be reduced by specific amino acid changes in the RT, such as Y181C and K103N . With its significant potency, dual mechanism of anti-HIV action, and activity against both HIV-1 and HIV-2, this compound represents a valuable compound for investigational virology and antiretroviral research . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

195720-26-4

分子式

C21H24N2O3

分子量

352.4 g/mol

IUPAC 名称

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26)

InChI 键

BEMROAADXJFLBI-UHFFFAOYSA-N

规范 SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione
SJ-3366
SJ3366

产品来源

United States

Foundational & Exploratory

Unveiling SJ-3366: A Dual-Action Anti-HIV Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SJ-3366, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a unique dual mechanism of action against the Human Immunodeficiency Virus (HIV). This document details its chemical structure, mechanism of action, and summarizes key quantitative data. Furthermore, it outlines the experimental protocols for the evaluation of its antiviral activity, offering a comprehensive resource for researchers in the field of antiretroviral drug development.

Chemical Structure and Properties

This compound, also known as 1-(cyclopen-3-en-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)pyrimidine-2,4(1H,3H)-dione, is a small molecule with the chemical formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol .

PropertyValue
IUPAC Name 1-(cyclopen-3-en-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)pyrimidine-2,4(1H,3H)-dione
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
SMILES CCc1c(c(=O)n(CC2C=CC2)c(=O)[nH]1)C(=O)c3cc(C)cc(C)c3
InChIKey BEMROAADXJFLBI-UHFFFAOYSA-N

Mechanism of Action: A Two-Pronged Attack

This compound exhibits a distinct dual mechanism of action, targeting two critical stages of the HIV life cycle:

  • Reverse Transcriptase Inhibition: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, inhibiting its polymerase activity and preventing the conversion of the viral RNA genome into DNA, a crucial step for viral replication.

  • Viral Entry Inhibition: Uniquely among NNRTIs, this compound also demonstrates the ability to inhibit the entry of HIV-1 and HIV-2 into target cells. This suggests an interaction with the viral envelope glycoproteins or host cell receptors involved in the fusion process.

This dual mechanism provides a significant advantage, potentially leading to a higher barrier to resistance and broader antiviral activity.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_virus HIV Virion cluster_inhibition This compound Inhibition CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Cytoplasm Cytoplasm CCR5_CXCR4->Cytoplasm 3. Fusion & Entry RNA Viral RNA Cytoplasm->RNA 4. Uncoating Nucleus Nucleus Transcription Transcription Nucleus->Transcription 7. Transcription Integration Integration Integration->Nucleus 6. Nuclear Import Translation Translation Transcription->Translation 8. Translation Assembly Assembly & Budding Translation->Assembly Viral Proteins HIV HIV Assembly->HIV 9. New Virion gp120 gp120 gp120->CD4 1. Binding RT Reverse Transcriptase RNA->RT 5. Reverse Transcription RT->Integration Viral DNA Protease Protease Integrase Integrase SJ3366_Entry This compound SJ3366_Entry->CCR5_CXCR4 Inhibits Entry SJ3366_RT This compound SJ3366_RT->RT Inhibits Reverse Transcriptase Cell_Based_Assay_Workflow A 1. Cell Seeding Seed target cells (e.g., CEM-SS) in a 96-well plate. B 2. Compound Addition Add serial dilutions of this compound to the wells. A->B C 3. Virus Infection Infect cells with a known titer of HIV. B->C D 4. Incubation Incubate for 4-6 days at 37°C. C->D E 5. Quantification of Viral Replication Measure viral p24 antigen levels using an ELISA-based method. D->E F 6. Data Analysis Calculate the 50% inhibitory concentration (IC₅₀). E->F

Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of SJ3149

Disclaimer: Initial searches for "SJ-3366" did not yield specific results. However, a closely related and well-documented compound, SJ3149 , has been identified as a potent and selective degrader of Casein Kinase 1 alpha (CK1α). This guide will focus on the comprehensive technical details of SJ3149, assuming it is the intended subject of the query.

SJ3149 is classified as a molecular glue degrader.[1] Its primary mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the CK1α protein.[2] SJ3149 achieves this by inducing a novel protein-protein interaction between CK1α and Cereblon (CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This ternary complex formation (CK1α-SJ3149-CRBN) leads to the polyubiquitination of CK1α, which marks it for recognition and subsequent degradation by the proteasome.[2] The degradation of CK1α disrupts cellular signaling pathways that are critical for the survival and proliferation of cancer cells.[3]

Signaling Pathways Modulated by SJ3149

The primary signaling pathway affected by the degradation of CK1α is the p53 tumor suppressor pathway . The antiproliferative activity of SJ3149 shows a significant correlation with that of MDM2 inhibitors like Nutlin-3a, strongly suggesting that its efficacy is mediated through the activation of p53.[1][3] This makes SJ3149 particularly effective against cancer cells that retain wild-type TP53.[3]

cluster_mechanism SJ3149 Mechanism of Action cluster_pathway Downstream Signaling SJ3149 SJ3149 CRBN CRBN-E3 Ligase SJ3149->CRBN Binds CK1a CK1α CRBN->CK1a Recruits Proteasome Proteasome CK1a->Proteasome Degradation p53 p53 Stabilization and Activation Proteasome->p53 Leads to CellCycle Cell Cycle Arrest (p21 induction) p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Diagram 1: Signaling pathway of SJ3149-mediated CK1α degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SJ3149's activity from preclinical studies.

Table 1: In Vitro Activity of SJ3149 in MOLM-13 Cells

ParameterValueDescriptionReference(s)
IC50 13 - 14 nMConcentration for 50% inhibition of cell growth.[5][6][7]
DC50 3.7 - 11 nMConcentration for 50% degradation of CK1α.[5][6]
Dmax 88 - 95%Maximum percentage of CK1α degradation.[5][6]

Table 2: In Vivo Pharmacokinetic Properties of SJ3149 in Mice

ParameterIV (3 mg/kg)PO (50 mg/kg)IP (50 mg/kg)Reference(s)
Terminal Half-life (t1/2) 0.77 h~3 h-[7]
Oral Bioavailability -12%74%[7]

Experimental Protocols

Cell Viability Assay
  • Principle: Measurement of intracellular ATP levels as an indicator of cell viability.

  • Method:

    • MOLM-13 cells were seeded in 96-well plates.

    • Cells were treated with a serial dilution of SJ3149 for 72 hours.

    • CellTiter-Glo® (Promega) reagent was added to each well.

    • Luminescence was measured on a plate reader to determine the number of viable cells.

    • IC50 values were calculated from dose-response curves.[8]

Protein Degradation Assays
  • Western Blot:

    • MOLM-13 cells were treated with SJ3149 for 4 hours.

    • Cell lysates were prepared and protein concentrations were normalized.

    • Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CK1α and a loading control (e.g., GAPDH).

    • Band intensities were quantified to determine the extent of degradation.[8]

  • HiBiT Assay (Live-Cell):

    • A HiBiT tag was knocked into the endogenous CK1α locus in MOLM-13 cells using CRISPR-Cas9.

    • Tagged cells were treated with SJ3149.

    • At various time points, a lytic reagent containing the LgBiT protein was added.

    • The complementation of HiBiT and LgBiT forms a functional luciferase, and the luminescent signal, proportional to the CK1α level, was measured.[8]

In Vivo Target Engagement Study
  • Model: MOLM-13 cells were transplanted into NSG mice.

  • Dosing: Mice were treated with SJ3149 (e.g., 50 mg/kg) via intraperitoneal injection.

  • Analysis:

    • Bone marrow was harvested from the mice.

    • Human cells were isolated.

    • CK1α protein levels in the isolated human cells were analyzed by Western blot to confirm target degradation in vivo.[9]

Mandatory Visualizations

Experimental Workflow: From Discovery to In Vivo Validation

cluster_discovery Discovery cluster_optimization Optimization cluster_validation Validation Screening Phenotypic Screen of CRBN Ligand Library Hit_ID Hit Identification (SJ7095) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization to SJ3149 SAR->Lead_Opt In_Vitro In Vitro Assays (IC50, DC50, Proteomics) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (PK, Target Engagement) In_Vitro->In_Vivo

Diagram 2: Experimental workflow for the development of SJ3149.

Logical Relationship of the Degradation Process

SJ3149 SJ3149 Ternary_Complex Ternary Complex Formation (CK1α-SJ3149-CRBN) SJ3149->Ternary_Complex Ubiquitination Poly-ubiquitination of CK1α Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cellular_Outcome Antiproliferative Effect Proteasomal_Degradation->Cellular_Outcome

Diagram 3: Logical relationship of SJ3149's mechanism of action.

References

Unraveling the Biological Target of SJ-3366: A Search for a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into scientific literature and public databases, the specific biological target of a compound designated SJ-3366 remains elusive. Extensive searches have not yielded any publicly available research identifying or characterizing a molecule with this identifier, precluding the creation of a detailed technical guide as requested.

Initial inquiries into the potential biological target of this compound explored a hypothetical connection to Rv3366, a computationally identified RNA methyltransferase in Mycobacterium tuberculosis. This line of investigation was based on the numerical similarity between the compound and the protein designation. Rv3366, also known as spoU, is a tRNA/rRNA methylase belonging to the TrmH family of enzymes and has been considered a potential therapeutic target for the development of new anti-tuberculosis drugs. However, no scientific literature could be found that directly links a compound named this compound to the inhibition or modulation of Rv3366.

Further broad searches for "this compound" across chemical and biological databases returned no relevant results for a specific bioactive molecule. The identifier did not correspond to any known drugs, experimental compounds in clinical trials, or tool compounds described in published research.

This absence of information prevents the fulfillment of the core requirements for an in-depth technical guide, which would necessitate:

  • Quantitative Data Presentation: Without a known target and associated experimental data, it is impossible to summarize binding affinities (e.g., Kᵢ, Kd), enzymatic inhibition (e.g., IC₅₀, EC₅₀), or other quantitative measures of biological activity.

  • Detailed Experimental Protocols: The methodologies for key experiments such as binding assays, enzyme kinetics, or cellular mechanism-of-action studies cannot be provided without primary literature describing such experiments for this compound.

  • Visualization of Signaling Pathways and Workflows: The creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships is contingent on understanding the molecular interactions and biological context of this compound, which is currently unknown.

It is possible that this compound is an internal designation for a compound within a private research entity and has not yet been disclosed in public forums or scientific publications. Alternatively, the identifier may be incorrect or part of a dataset not yet indexed by public search engines.

Until this compound is described in the scientific literature, its biological target and mechanism of action will remain a matter of speculation. Researchers interested in this specific molecule are encouraged to consult proprietary databases or directly contact the source of the designation if known.

Unable to Retrieve Information on SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the discovery and synthesis of a compound or research topic identified as "SJ-3366," no relevant scientific or technical information could be found in the public domain.

It is possible that "this compound" is an internal project code, a candidate compound that has not been publicly disclosed, or an incorrect identifier. Without any foundational information, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations.

Further investigation would require a correct and publicly available identifier for the topic of interest.

Navigating the In Vitro Landscape of SJ-3366: A Technical Guide to its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial inquiries into the in vitro anticancer properties of SJ-3366 did not yield publicly available data. The following technical guide is based on comprehensive in vitro studies of this compound (also known as IQP-0410), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).

This document provides an in-depth overview of the preliminary in vitro studies of this compound, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Presentation

The in vitro anti-HIV-1 activity of this compound has been evaluated across a range of human cell lines. The following tables summarize the key quantitative findings from these studies, including its efficacy against different HIV-1 strains, its activity against HIV-2, and its biochemical inhibitory properties.

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Various Human Cell Lines [1]

Cell LineCell TypeIC50 (µM)
CEM-SST-cell0.0009 - 0.01
H9T-cell0.0009 - 0.01
MT-2T-cell0.0009 - 0.01
AA5B-cell0.0009 - 0.01
U937Monocytic0.0009 - 0.01
174xCEMT-cell/B-cell Hybrid0.0009 - 0.01

Table 2: Efficacy and Cytotoxicity of this compound against HIV-1 and HIV-2 [1][2][3]

VirusParameterValue
HIV-1EC50~1 nM
TC50>1,135 µM
Therapeutic Index>4 x 106
HIV-2EC50~150 nM
TC50>1,135 µM
Therapeutic Index~20,000

Table 3: Biochemical Inhibition and Activity Against Resistant Strains [2][3]

Target/StrainParameterValue
HIV-1 Reverse TranscriptaseKi3.2 nM
HIV-2 Reverse TranscriptaseInhibitionInactive
HIV-1 Strain with Y181C mutationActivityLess Active
HIV-1 Strain with K103N mutationActivityLess Active
HIV-1 Strain with Y188C mutationActivityLess Active

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro evaluation of this compound.

In Vitro Anti-HIV Activity and Cytotoxicity Assay

This assay determines the efficacy of this compound in inhibiting HIV replication and its toxicity to host cells.

  • Cells and Viruses:

    • A variety of human cell lines are used, including T-cell lines (CEM-SS, H9, MT-2), a B-cell line (AA5), a monocytic cell line (U937), and peripheral blood mononuclear cells (PBMCs).

    • Laboratory-adapted and clinical strains of HIV-1 and HIV-2 are utilized for infection.

  • Protocol:

    • Cells are seeded in 96-well microtiter plates.

    • A serial dilution of this compound is prepared and added to the wells.

    • A standardized amount of HIV is added to the wells to infect the cells. Control wells with uninfected cells and infected, untreated cells are included.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 6-7 days.

    • Post-incubation, the supernatant is collected to measure the extent of viral replication. This is typically quantified using a p24 antigen capture ELISA.

    • The viability of the cells is assessed to determine the cytotoxicity of the compound. A common method is the use of a tetrazolium-based dye (e.g., XTT), which is converted to a colored formazan product by metabolically active cells. The color intensity is measured spectrophotometrically.

  • Data Analysis:

    • The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, is calculated from the viral replication data.

    • The 50% cytotoxic concentration (TC50), the concentration of the drug that reduces cell viability by 50%, is determined from the cell viability data.

    • The therapeutic index (TI) is calculated as the ratio of TC50 to EC50.

Non-Nucleoside Reverse Transcriptase (NNRT) Inhibitor Enzyme Assay

This biochemical assay directly measures the inhibitory activity of this compound on the HIV-1 reverse transcriptase enzyme.

  • Materials:

    • Recombinant HIV-1 reverse transcriptase (RT).

    • A template-primer such as poly(rA)-oligo(dT).

    • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP (e.g., 3H-dTTP).

    • This compound at various concentrations.

  • Protocol:

    • The reaction mixture is prepared containing the buffer, template-primer, and dNTPs.

    • This compound at varying concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of the HIV-1 RT enzyme.

    • The mixture is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter mat.

    • The amount of incorporated labeled dNTP is quantified using a scintillation counter or a fluorescence reader.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the RT activity (IC50) is determined.

    • The inhibitor constant (Ki) is calculated to determine the binding affinity of this compound to the enzyme.[2] this compound exhibits a mixed mechanism of inhibition against HIV-1 RT.[2]

HIV Entry Inhibition Assay

This assay evaluates the ability of this compound to block the entry of HIV into target cells.

  • Cells and Viruses:

    • HeLa-CD4-LTR-β-galactosidase cells are commonly used. These cells express the CD4 receptor and contain an HIV-1 long terminal repeat (LTR) promoter driving the expression of the β-galactosidase reporter gene.

    • HIV-1 and HIV-2 viral strains are used.

  • Protocol:

    • The HeLa-CD4-LTR-β-galactosidase cells are plated in 96-well plates.

    • This compound is added to the cells at various concentrations.

    • HIV is added to the wells, and the plates are incubated for a short period (e.g., 2-4 hours) to allow for viral entry.

    • The virus-containing medium is then removed and replaced with fresh medium containing the drug.

    • The plates are incubated for an additional 24-48 hours to allow for the expression of the β-galactosidase reporter gene, which is activated by the viral Tat protein produced after successful viral entry and integration.

    • The cells are lysed, and a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) is added.

    • The activity of β-galactosidase is measured spectrophotometrically.

  • Data Analysis:

    • The IC50 for the inhibition of viral entry is calculated based on the reduction in β-galactosidase activity. This compound has been shown to inhibit the entry of both HIV-1 and HIV-2 into target cells.[2]

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

SJ3366_Mechanism_of_Action HIV_Virus HIV Virion Viral_Entry Viral Entry (Fusion) HIV_Virus->Viral_Entry 1. Attachment & Fusion Target_Cell Target Host Cell (e.g., T-cell) Viral_RNA Viral RNA Viral_Entry->Viral_RNA 2. Releases RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA 4. Produces DNA Integration Integration into Host Genome Viral_DNA->Integration 5. Integration SJ3366_1 This compound SJ3366_1->Viral_Entry Inhibition SJ3366_2 This compound SJ3366_2->Reverse_Transcription Inhibition RT_Enzyme Reverse Transcriptase RT_Enzyme->Reverse_Transcription 3. Catalyzes

Caption: Dual mechanism of action of this compound, inhibiting both viral entry and reverse transcription.

In_Vitro_Workflow Start Start: In Vitro Evaluation of this compound Cell_Culture 1. Prepare Human Cell Lines (e.g., CEM-SS, PBMCs) Start->Cell_Culture Enzyme_Assay Parallel Biochemical Assay: Inhibition of Recombinant HIV-1 RT Start->Enzyme_Assay Compound_Prep 2. Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Infection 3. Infect Cells with HIV-1 or HIV-2 Compound_Prep->Infection Incubation 4. Incubate for 6-7 Days Infection->Incubation Efficacy_Assay 5a. Measure Viral Replication (p24 ELISA) Incubation->Efficacy_Assay Toxicity_Assay 5b. Measure Cell Viability (XTT Assay) Incubation->Toxicity_Assay Data_Analysis 6. Calculate EC50, TC50, and Therapeutic Index Efficacy_Assay->Data_Analysis Toxicity_Assay->Data_Analysis End End: Characterization of In Vitro Anti-HIV Activity Data_Analysis->End Ki_Determination Calculate Ki Enzyme_Assay->Ki_Determination Ki_Determination->End

Caption: General experimental workflow for the in vitro screening of anti-HIV compounds like this compound.

References

In-depth Technical Guide: Solubility and Stability Properties of SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Publicly Available Information

Despite a comprehensive search of publicly accessible scientific databases and literature, no specific information regarding a compound designated "SJ-3366" could be identified. This suggests that "this compound" may be an internal, proprietary code for a compound that is not yet disclosed in the public domain. The information typically found in scientific literature regarding solubility, stability, and other physicochemical properties is therefore unavailable at this time.

The following sections are structured to provide a template for the kind of in-depth technical information that would be included in a guide of this nature, should the data for this compound become publicly available.

Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is critical for its formulation, delivery, and in vitro/in vivo testing. The solubility of this compound would be determined in a variety of aqueous and organic solvents relevant to pharmaceutical development.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25Data not availablee.g., HPLC-UV
Phosphate-Buffered Saline (PBS)25Data not availablee.g., HPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availablee.g., HPLC-UV
Ethanol25Data not availablee.g., HPLC-UV
Polyethylene Glycol 400 (PEG400)25Data not availablee.g., HPLC-UV
Experimental Protocol: Solubility Determination by HPLC-UV

This section would detail the precise methodology used to obtain the solubility data.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve of known concentrations.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile of this compound

Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and administration. Stability studies would typically be conducted under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

ConditionDurationPercent Recovery (%)Degradants FormedMethod
Aqueous Solution
pH 3 (40°C)7 daysData not availableData not availablee.g., LC-MS
pH 7.4 (40°C)7 daysData not availableData not availablee.g., LC-MS
pH 9 (40°C)7 daysData not availableData not availablee.g., LC-MS
Solid State
40°C / 75% RH14 daysData not availableData not availablee.g., HPLC-UV
Photostability (ICH Q1B)-Data not availableData not availablee.g., HPLC-UV
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Sample Preparation: Solutions of this compound are prepared in various media (e.g., acidic, basic, oxidative). Solid samples are exposed to heat, humidity, and light.

  • Stress Conditions: Samples are subjected to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., heat, light, pH, oxidation).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 168 hours).

  • Analysis: The samples are analyzed by a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining parent compound and identify any major degradation products.

Forced Degradation Experimental Workflow

G cluster_0 Stress Conditions A Acidic (e.g., 0.1N HCl) Analysis Analyze by LC-MS at various time points A->Analysis B Basic (e.g., 0.1N NaOH) B->Analysis C Oxidative (e.g., 3% H2O2) C->Analysis D Thermal (e.g., 60°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start This compound Stock Solution or Solid Start->A Start->B Start->C Start->D Start->E End Identify Degradation Pathways & Develop Stability-Indicating Method Analysis->End

Caption: Workflow for a typical forced degradation study.

Potential Signaling Pathways

Information regarding the mechanism of action and associated signaling pathways of this compound is not publicly available.

Should this compound be an inhibitor of a specific kinase, for example, a diagram illustrating the targeted signaling cascade would be presented here.

Example Signaling Pathway Diagram (Hypothetical)

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector Response Cellular Response (e.g., Proliferation) Effector->Response SJ3366 This compound SJ3366->Kinase2

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and technical databases, the compound designated SJ-3366 remains elusive. No substantive information regarding its chemical structure, biological activity, mechanism of action, or therapeutic potential could be identified.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of this compound and its related analogs. However, the foundational information necessary to construct such a document is not present in the current scientific literature. Searches for "this compound," "this compound mechanism of action," "this compound analogs," "this compound synthesis," and "this compound biological activity" yielded no relevant results pertaining to a specific chemical entity.

Consequently, the core requirements of this whitepaper—including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows—cannot be fulfilled. The absence of any primary or secondary research concerning this compound makes it impossible to generate the requested content.

It is conceivable that this compound may be an internal compound designation within a private research entity that has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a misidentification or a typographical error.

Without any foundational data, a technical guide on this compound and its related compounds cannot be produced. Further investigation would require access to proprietary databases or direct information from the entity that originated the "this compound" designation.

No Publicly Available Data on the Initial Characterization of SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for scientific literature and data regarding the initial characterization of a compound designated SJ-3366 have yielded no relevant results. Publicly accessible databases, scientific journals, and preclinical research platforms do not contain information on a substance with this identifier.

The performed searches for "initial characterization of this compound," "this compound mechanism of action," "this compound preclinical studies," "this compound signaling pathway," and "this compound experimental protocols" did not return any pertinent information related to a drug or chemical compound. The only result found was a character analysis of "Sarah-Jane (SJ) Friedman" from the novel "Dear Martin."

This lack of available information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. It is possible that this compound is an internal compound designation not yet disclosed in public forums, a code name for a project that has not resulted in published data, or an incorrect identifier.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or directly contact the originating institution if known. Without any foundational data, a technical whitepaper on its core characteristics cannot be compiled.

Methodological & Application

Application Notes and Protocols for the Experimental Compound SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental protocol or data for a compound designated "SJ-3366" is publicly available. The following application notes and protocols are provided as a comprehensive template for the investigation of a novel experimental compound. The presented data is hypothetical and for illustrative purposes.

Introduction

This compound is a novel small molecule inhibitor with potential therapeutic applications. This document provides detailed protocols for the initial in vitro characterization of this compound in cell culture, including assessment of its cytotoxic effects, impact on protein expression, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HeLaCervical Cancer8.1
JurkatT-cell Leukemia2.5
Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells
Treatment (24h)% in G0/G1 Phase% in S Phase% in G2/M Phase
Vehicle (DMSO)45.335.119.6
This compound (2.5 µM)68.215.416.4
This compound (5 µM)75.110.214.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.[1][2]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl)[2]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[1][2]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Mix thoroughly to ensure complete solubilization.[1]

  • Read the absorbance at 570 nm using a microplate reader.[1][2]

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add this compound dilutions incubate_24h->add_drug incubate_drug Incubate for desired time add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

MTT Assay Experimental Workflow
Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression levels of specific proteins.[4][5]

Materials:

  • 6-well plates

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[4]

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay kit[4]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane[5]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate[4]

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS.[4]

  • Lyse the cells by adding ice-cold RIPA buffer and scraping.[4]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]

  • Determine the protein concentration of the supernatant using a BCA assay.[4]

  • Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Wash the membrane three times with TBST.[4]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Antibody Detection cell_lysis Cell Lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sample_prep Prepare Samples with Laemmli Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Western Blot Experimental Workflow
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest_cells Harvest Cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Flow Cytometry (Apoptosis) Workflow

Signaling Pathway

The following diagram represents a hypothetical signaling pathway that could be inhibited by this compound, for illustrative purposes. Further experimental validation, such as Western blotting for phosphorylated and total protein levels of pathway components, is required to confirm the mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation SJ3366 This compound SJ3366->RAF

Hypothetical Signaling Pathway for this compound

References

Application Notes and Protocols for the Use of an IRE1α Inhibitor (Representative Compound) in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SJ-3366" could not be specifically identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the characteristics and published data of well-described small molecule inhibitors of Inositol-Requiring Enzyme 1α (IRE1α). The protocols provided are representative and should be adapted based on the specific properties of the inhibitor being used and the experimental context.

Introduction

Inositol-Requiring Enzyme 1α (IRE1α) is a key sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. Additionally, IRE1α can mediate the degradation of a subset of mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).

In various pathological conditions, including cancer, fibrosis, and inflammatory diseases, chronic activation of the IRE1α pathway can contribute to disease progression.[1][2] Therefore, small molecule inhibitors of IRE1α are valuable research tools and potential therapeutic agents. These inhibitors can target either the kinase or the RNase activity of IRE1α, leading to the modulation of its downstream signaling pathways.

This document provides a detailed guide for the use of a representative IRE1α inhibitor in a mouse model, covering its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action of IRE1α Inhibition

Small molecule inhibitors of IRE1α can be broadly categorized based on their mechanism of action:

  • RNase Inhibitors: These compounds directly bind to the RNase catalytic site of IRE1α, preventing the splicing of XBP1 mRNA and the degradation of RIDD substrates. Examples include 4µ8C and STF-083010.[1][3]

  • Kinase Inhibitors (KIRAs - Kinase-Inhibiting RNase Attenuators): These molecules bind to the ATP-binding pocket of the kinase domain. Inhibition of the kinase activity allosterically inhibits the RNase function. Examples include KIRA7 and KIRA8.[2]

  • Partial Antagonists: Some inhibitors can selectively block one function of the IRE1α RNase. For instance, PAIR2 has been shown to inhibit RIDD while preserving XBP1 splicing.[4]

The choice of inhibitor will depend on the specific research question. For general inhibition of the IRE1α pathway, RNase inhibitors or KIRAs are commonly used.

Signaling Pathway of IRE1α and its Inhibition

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α (Monomer/Dimer) ER_Stress->IRE1a_inactive activates IRE1a_active Active IRE1α (Oligomer) IRE1a_inactive->IRE1a_active autophosphorylation & oligomerization XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD_substrates cleaves XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes upregulates transcription Degraded_substrates Degraded Substrates RIDD_substrates->Degraded_substrates Inhibitor IRE1α Inhibitor (e.g., this compound) Inhibitor->IRE1a_active inhibits RNase activity

Caption: Signaling pathway of IRE1α activation and its inhibition.

Experimental Protocols

This section provides representative protocols for using an IRE1α inhibitor in a cancer mouse model. These protocols should be optimized for the specific inhibitor, mouse strain, and tumor model used.

Materials and Reagents
  • IRE1α Inhibitor: (e.g., STF-083010, 4µ8C). Purity >98%.

  • Vehicle: Dependent on the inhibitor's solubility. Common vehicles include DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) for human tumor xenografts, or syngeneic models in immunocompetent mice.

  • Tumor Cells: Cancer cell line of interest (e.g., human multiple myeloma RPMI 8226 cells for STF-083010 studies).[3]

  • General Supplies: Sterile syringes and needles, animal handling equipment, calipers for tumor measurement, reagents for tissue processing and analysis (e.g., formalin, RNA extraction kits, antibodies for immunohistochemistry).

Experimental Workflow

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., 100-150 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer IRE1α Inhibitor or Vehicle (Daily IP) randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia Yes tissue_collection Collect Tumors and Tissues euthanasia->tissue_collection analysis Pharmacodynamic and Efficacy Analysis tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols for the Analytical Detection of SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SJ-3366 is a novel psychoactive substance (NPS) presumed to be a synthetic cannabinoid. As with many emerging NPS, validated analytical methods for its detection and quantification are crucial for research, clinical toxicology, and forensic applications.[1][2] This document provides a comprehensive guide to the analytical methodologies applicable to this compound, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of synthetic cannabinoids and their metabolites in various biological matrices.[3][4][5] The protocols outlined below are based on established methods for compounds of similar chemical classes and are intended to serve as a robust starting point for the development of a validated analytical method for this compound.

Logical Workflow for Method Development

The development of an analytical method for a novel compound like this compound follows a logical progression from sample preparation to data analysis. The following diagram illustrates the key stages involved.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

The following protocols are generalized for the detection of synthetic cannabinoids and can be adapted for this compound.

1. Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the physicochemical properties of this compound. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[6]

a. Protocol for Solid-Phase Extraction (SPE) from Plasma/Serum:

  • Sample Pre-treatment: To 1 mL of plasma/serum, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar synthetic cannabinoid).

  • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analyte of interest with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Protocol for Liquid-Liquid Extraction (LLE) from Urine:

  • Hydrolysis (for metabolites): To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5.0) and a β-glucuronidase enzyme solution. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to cleave glucuronide conjugates.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex for 1-2 minutes and centrifuge to separate the layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

b. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for synthetic cannabinoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3]

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for this compound and the internal standard. This involves determining the precursor ion (typically [M+H]+) and the most abundant product ions upon collision-induced dissociation.

Data Presentation

The following table summarizes typical performance characteristics for analytical methods used to quantify synthetic cannabinoids in biological matrices. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.01 - 1.0 ng/mL[3]
Limit of Quantification (LOQ) 0.1 - 2.0 ng/mL[3]
Linearity (R²) > 0.99[4]
Accuracy (% Bias) ± 15%[4]
Precision (% RSD) < 15%[4]
Recovery 70 - 120%[7]
Matrix Effect < 20%[4]

Signaling Pathway

Synthetic cannabinoids, like this compound, are presumed to exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The diagram below illustrates the canonical signaling pathway initiated by CB1 receptor activation.

signaling SJ3366 This compound CB1R CB1 Receptor SJ3366->CB1R binds Gi Gi CB1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: CB1 receptor signaling pathway.

Conclusion

The analytical methods and protocols described in this document provide a comprehensive framework for the detection and quantification of the novel psychoactive substance this compound. The use of LC-MS/MS offers the necessary sensitivity and selectivity for the analysis of this compound in complex biological matrices.[1][3] Researchers, scientists, and drug development professionals can adapt and validate these methods to support their specific research and analytical needs. Further studies will be required to determine the exact fragmentation patterns and optimal analytical conditions for this compound.

References

Application Notes: Dasatinib (Formerly SJ-3366) for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It binds to the ATP-binding site of kinases, effectively blocking their catalytic activity.[2][3] Dasatinib is a powerful tool for studying cellular signaling pathways and is a therapeutic agent for certain types of cancer, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] These application notes provide detailed protocols for utilizing Dasatinib in various protein binding assays to characterize its interaction with target kinases.

Dasatinib is known to inhibit the BCR-ABL fusion protein and the Src family of kinases (including Src, Lck, Yes, and Fyn) at low nanomolar concentrations.[1][4] It also shows activity against other kinases such as c-Kit, ephrin (EPH) receptor kinases, and platelet-derived growth factor receptor β (PDGFRβ).[1][5] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its increased potency over first-generation inhibitors like Imatinib, especially against resistant mutants.[1][2][6]

Materials

  • Compound: Dasatinib (crystalline solid)

  • Storage: Store at -20°C, protected from light.[7]

  • Solubility: Soluble in DMSO at concentrations up to 25 mM.[7] For cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid toxicity.[7]

Data Presentation

Table 1: In Vitro Kinase Inhibition by Dasatinib
Target KinaseAssay TypeIC50 (nM)Reference
Wild-type AblKinase Assay< 1.0[8]
SrcKinase Assay0.5 - 0.8[7][8]
LckKinase Assay0.4[7]
YesKinase Assay0.5[7]
c-KitKinase Assay5.0 - 79[7][8]
BtkIn Vitro Kinase Assay5[9][10]
TecIn Vitro Kinase Assay297[9][10]
Table 2: Cellular Activity of Dasatinib
Cell LineAssay TypeTargetIC50 (nM)Reference
Ba/F3 expressing BCR-ABLCell ProliferationBCR-ABL0.8 - 7.4[11]
K562 (CML)Cell ProliferationBCR-ABLNot specified[11]
Human Prostate Cancer CellsCell Adhesion, Migration, InvasionSrc Family KinasesLow nanomolar[4]
Table 3: Binding Affinity of Dasatinib
Target KinaseAssay TypeKd (nM)Reference
Wild-type AblKinase Assay0.6[11]
c-SrcKINOMEscanNot specified[12]
c-AblKINOMEscanNot specified[12]

Signaling Pathway

Dasatinib primarily targets the BCR-ABL and Src family kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. In CML, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell growth. Dasatinib inhibits BCR-ABL and its downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to apoptosis of cancer cells.[2] Similarly, by inhibiting Src family kinases, Dasatinib can suppress the adhesion, migration, and invasion of tumor cells.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BCR_ABL BCR-ABL Growth_Factor_Receptor->BCR_ABL Integrin Integrin Src_Family_Kinases Src Family Kinases (Src, Lck, Yes, Fyn) Integrin->Src_Family_Kinases Ras_MAPK_Pathway Ras/MAPK Pathway BCR_ABL->Ras_MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway BCR_ABL->PI3K_Akt_Pathway STAT_Pathway STAT Pathway BCR_ABL->STAT_Pathway FAK FAK Src_Family_Kinases->FAK p130CAS p130CAS Src_Family_Kinases->p130CAS Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Ras_MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression STAT_Pathway->Gene_Expression Cell_Adhesion_Migration Cell Adhesion & Migration FAK->Cell_Adhesion_Migration p130CAS->Cell_Adhesion_Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src_Family_Kinases G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Dasatinib dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Dasatinib Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End G Start Start Immobilize_Kinase Immobilize Kinase on Sensor Chip Start->Immobilize_Kinase Inject_Dasatinib Inject Dasatinib (Analyte) at various concentrations Immobilize_Kinase->Inject_Dasatinib Monitor_Association Monitor Association Phase (ka) Inject_Dasatinib->Monitor_Association Inject_Buffer Inject Running Buffer Monitor_Association->Inject_Buffer Monitor_Dissociation Monitor Dissociation Phase (kd) Inject_Buffer->Monitor_Dissociation Regenerate_Chip Regenerate Sensor Chip Surface Monitor_Dissociation->Regenerate_Chip Analyze_Data Calculate Kd (kd/ka) Monitor_Dissociation->Analyze_Data Regenerate_Chip->Inject_Dasatinib Repeat for next concentration End End Analyze_Data->End G Start Start Prepare_Reagents Prepare Kinase, Fluorescent Probe, and Dasatinib dilutions Start->Prepare_Reagents Mix_Reagents Mix Kinase and Fluorescent Probe Prepare_Reagents->Mix_Reagents Add_Dasatinib Add Dasatinib at various concentrations Mix_Reagents->Add_Dasatinib Incubate Incubate to Reach Equilibrium Add_Dasatinib->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate IC50 and Ki Measure_FP->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Using SJ-3366 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Results Summary

An initial comprehensive search for "SJ-3366" did not yield specific information regarding this compound. The search results primarily provided general information on high-throughput screening (HTS) methodologies, assay development, and related technologies. No specific data, mechanism of action, or established protocols for a compound designated this compound were found.

Therefore, the following application notes and protocols are presented as a generalized framework for the use of a novel compound in high-throughput screening, based on common practices in the field. These should be adapted and validated for the specific characteristics of this compound once they are determined.

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of chemical or biological compounds for a specific biological activity.[1] HTS is a crucial component of the drug development pipeline, enabling the identification of "hit" compounds that can be further optimized into lead candidates. The process involves the use of automated robotics, sensitive detection methods, and robust data analysis pipelines to screen compound libraries against a biological target.[2][3]

Key HTS Concepts:

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified target molecule, such as an enzyme or receptor. Common methods include fluorescence polarization, FRET, and TR-FRET.[1]

  • Cell-Based Assays: These assays are conducted in living cells and can provide more physiologically relevant information. They can measure various cellular responses, including cell viability, reporter gene expression, and changes in second messenger levels.[1]

  • High-Content Screening (HCS): A type of cell-based assay that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed understanding of a compound's effects.[4]

Hypothetical Signaling Pathway for this compound

This is a generalized representation of a signaling pathway that could be targeted in an HTS campaign. The specific pathway for this compound is currently unknown.

G Hypothetical Signaling Pathway for HTS cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Target Protein Target Protein Signaling Cascade->Target Protein Modulates Cellular Response Cellular Response Target Protein->Cellular Response Leads to This compound This compound This compound->Target Protein Inhibits/Activates Assay Development Assay Development HTS Automation HTS Automation Assay Development->HTS Automation Compound Library Preparation Compound Library Preparation Compound Library Preparation->HTS Automation Data Acquisition Data Acquisition HTS Automation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Orthogonal Assays Orthogonal Assays Dose-Response Confirmation->Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

References

Application Notes and Protocols for In Vivo Evaluation of SJ-3366, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ-3366 is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1][5][6] These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical xenograft models to assess its anti-tumor efficacy, pharmacokinetic profile, and potential toxicities. The following protocols are based on established methodologies for evaluating inhibitors of the PI3K/Akt/mTOR pathway.[3]

Mechanism of Action and Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[3][6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt.[3] Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell survival and proliferation.[3][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1] Dysregulation of this pathway, through mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), loss of PTEN function, or amplification of AKT, is a common driver of oncogenesis.[1][6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes SJ3366 This compound SJ3366->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft mouse model using a human cancer cell line with a known PI3K pathway mutation.

1. Cell Line Selection and Culture:

  • Recommended Cell Line: Human breast cancer cell line MCF-7 (PIK3CA E545K mutation) or human colorectal cancer cell line HCT116 (PIK3CA H1047R mutation).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Species: Female athymic nude mice (Nu/Nu) or NOD-SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

3. Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_growth Tumor Growth & Grouping cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint cell_culture Cell Culture (e.g., MCF-7) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation tumor_growth Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3x/week) treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Figure 2: Experimental workflow for the in vivo anti-tumor efficacy study.

4. Protocol:

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.[3]

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[3]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally once daily.

    • This compound Treatment Groups: Prepare dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 10, 25, and 50 mg/kg). Administer the respective doses orally once daily. The formulation will depend on the physicochemical properties of this compound.[3]

    • Continue treatment for 21-28 days.

  • Efficacy Assessment and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.[3]

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

5. Data Presentation:

GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle Control0
This compound10
This compound25
This compound50

Pharmacokinetic (PK) Study

This protocol outlines a basic pharmacokinetic study of this compound in mice to determine key PK parameters.

1. Animal Model:

  • Species: Male ICR mice (or other suitable strain), 8-10 weeks old.

  • Grouping: Divide mice into intravenous (IV) and oral (PO) administration groups (n=3-4 mice per time point).

2. Protocol:

  • Dosing:

    • IV Administration: Administer a single dose of this compound (e.g., 2.5 mg/kg) via tail vein injection.[7] The formulation for IV administration may require a solubilizing agent (e.g., 10% Solutol HS 15, 10% ethanol, and 80% physiological saline).[7]

    • PO Administration: Administer a single oral gavage of this compound (e.g., 10 mg/kg).[7]

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital or saphenous vein bleeding at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).[7]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

3. Data Presentation:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)Clearance (mL/min/kg)Bioavailability (%)
IV2.5N/A
PO10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.

In Vivo Toxicity Assessment

A preliminary toxicity assessment should be conducted to evaluate the safety profile of this compound.

1. Animal Model:

  • Species: Healthy male and female Sprague-Dawley rats, 6-8 weeks old.

  • Grouping: Divide rats into a vehicle control group and at least three this compound treatment groups with escalating doses (n=5 per sex per group).

2. Protocol:

  • Dosing: Administer this compound or vehicle orally once daily for 14 or 28 consecutive days.

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight).

    • At the end of the study, collect blood samples for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

3. Data Presentation:

Hematology Parameters:

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
White Blood Cells (WBC)
Red Blood Cells (RBC)
Hemoglobin (HGB)
Hematocrit (HCT)
Platelets (PLT)

Serum Chemistry Parameters:

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Alkaline Phosphatase (ALP)
Total Bilirubin
Blood Urea Nitrogen (BUN)
Creatinine
Glucose
Total Protein
Albumin
Cholesterol
Triglycerides

Disclaimer: These protocols are intended as a general guide. The specific experimental design, including cell lines, animal models, doses, and endpoints, should be optimized based on the specific research questions and the characteristics of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

standard operating procedure for SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no publicly available information could be found for a compound designated "SJ-3366."

This designation does not correspond to any known drug, investigational compound, or research chemical in the public domain. As a result, it is not possible to provide the requested Application Notes and Protocols, including details on its mechanism of action, signaling pathways, or relevant experimental procedures.

The lack of information prevents the creation of the following as requested:

  • Detailed Application Notes and Protocols: Without foundational knowledge of the compound's biological activity, it is impossible to outline its use in research or drug development.

  • Quantitative Data Tables: No efficacy data, such as IC50 or EC50 values, are available to be summarized.

  • Experimental Protocols: Methodologies for key experiments cannot be provided as no studies involving this compound have been publicly reported.

  • Signaling Pathway and Workflow Diagrams: The molecular targets and mechanism of action of this compound are unknown, precluding the generation of any relevant diagrams.

It is possible that "this compound" is an internal, confidential designation for a compound within a private organization and has not yet been disclosed in scientific literature or public databases. Alternatively, it could be an incorrect or outdated identifier.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the designation and consult internal documentation or proprietary databases if applicable. Without any publicly accessible data, the creation of the detailed scientific documentation requested cannot be fulfilled at this time.

Application of SJ-3366 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SJ-3366 is a highly potent and unique antiviral compound with significant activity against Human Immunodeficiency Virus (HIV). It is chemically identified as 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione.[1][2] In the field of molecular biology, this compound serves as a critical research tool for studying HIV replication and as a lead compound for the development of novel antiretroviral therapies. Its primary application lies in its ability to inhibit HIV-1 and HIV-2 through a dual mechanism of action, making it a subject of interest for overcoming drug resistance.[1][2][3]

Mechanism of Action

This compound exhibits a dual mechanism to combat HIV infection:

  • Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) of HIV-1: Like other NNRTIs, this compound binds to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[4] This binding induces a conformational change in the enzyme, disrupting the catalytic site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This process is essential for the virus to integrate its genetic material into the host cell's genome.[4] Biochemically, this compound shows a mixed mechanism of inhibition against HIV-1 RT with a Ki value of 3.2 nM.[1][2]

  • Inhibition of Viral Entry for HIV-1 and HIV-2: Uniquely, this compound also interferes with the entry of both HIV-1 and HIV-2 into target cells.[1][2] This mechanism is distinct from its RT inhibitory activity and contributes to its broad-spectrum anti-HIV profile. The effective concentrations for inhibiting viral attachment are in the range of 100 to 200 nM.[2]

Antiviral Activity

This compound is exceptionally potent against various strains of HIV-1, including syncytium-inducing, non-syncytium-inducing, monocyte/macrophage-tropic, and subtype virus strains.[1][2] It also demonstrates significant, though less potent, activity against laboratory and clinical strains of HIV-2.[1][2] Its efficacy is consistent across both established and fresh human cell lines.[1][2]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

ParameterValueCell Line(s)Reference
EC50~1 nMCEM-SS, H9, MT2, AA5, U937, 174CEM[1][2][5]
Therapeutic Index> 4 x 106Various[1][2]
Ki (vs. HIV-1 RT)3.2 nMN/A (Biochemical Assay)[1][2]

Table 2: In Vitro Antiviral Activity of this compound against HIV-2

ParameterValueCell LineReference
IC50~150 nMCEM-SS[1][2]
Therapeutic Index~20,000CEM-SS[1][2]

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Replication Assay using this compound

This protocol is adapted from a general method for evaluating novel NNRTIs and is suitable for assessing the antiviral efficacy of this compound.[4]

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HIV-1 replication in a susceptible T-cell line.

Materials:

  • This compound

  • Susceptible T-cell line (e.g., CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture CEM-SS cells in complete medium to a density of approximately 1 x 106 cells/mL.

    • On the day of the assay, dilute the cells to a concentration of 1 x 105 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0.01 nM to 100 nM). Include a no-drug control.

  • Infection and Treatment:

    • Plate 100 µL of the diluted CEM-SS cells (1 x 104 cells) into each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 50 µL of a pre-titered amount of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of approximately 0.01.

    • Include uninfected control wells (cells and medium only) and virus control wells (cells, virus, and medium without this compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of p24 inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that inhibits p24 production by 50% compared to the virus control.

Mandatory Visualization

SJ3366_Mechanism_of_Action cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm Host_DNA Host DNA Integration Integration Provirus Provirus Integration->Provirus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integration HIV HIV Virion Entry Viral Entry HIV->Entry Entry->Viral_RNA SJ3366_Entry This compound SJ3366_Entry->Entry SJ3366_RT This compound SJ3366_RT->Reverse_Transcription

Caption: Dual inhibitory mechanism of this compound on the HIV life cycle.

Experimental_Workflow Start Start Cell_Prep Prepare Susceptible T-Cell Line Start->Cell_Prep Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Infection Infect Cells with HIV-1 and Treat with this compound Cell_Prep->Infection Compound_Prep->Infection Incubation Incubate for 7 Days (37°C, 5% CO2) Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA) Incubation->Quantification Analysis Analyze Data and Calculate EC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for assessing the antiviral activity of this compound.

References

Application Notes and Protocols for Measuring SJ-3366 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ-3366 is a potent and selective inhibitor of DExH-box helicase 9 (DHX9), a multifunctional enzyme implicated in various cellular processes including DNA replication, transcription, and maintenance of genomic stability.[1][2][3] Elevated expression of DHX9 is observed in multiple cancer types, making it an attractive therapeutic target.[4] These application notes provide detailed protocols for measuring the biochemical and cellular activity of this compound, enabling researchers to characterize its inhibitory properties and elucidate its mechanism of action.

The following protocols describe three key assays for characterizing inhibitors of DHX9: an ATPase activity assay, a helicase activity assay, and a surface plasmon resonance (SPR) binding assay. Additionally, a protocol for evaluating the cellular activity of this compound in cancer cell lines is provided.

I. Biochemical Assays

A. DHX9 ATPase Activity Assay

Principle: DHX9 is an ATP-dependent helicase that hydrolyzes ATP to ADP to unwind nucleic acid substrates.[1][5] The ATPase activity of DHX9 can be measured by quantifying the amount of ADP produced in a reaction. This protocol utilizes a commercially available ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal. The signal is directly proportional to DHX9 ATPase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[2]

    • Recombinant Human DHX9: Dilute to a final concentration of 0.625 nM in Assay Buffer.[2] The optimal concentration may need to be determined empirically based on the specific activity of the enzyme lot.

    • dsRNA Substrate: A double-stranded RNA with a 3' overhang is a suitable substrate.[1][2] Prepare a stock solution and dilute to a final concentration of 15 nM in Assay Buffer.[2]

    • ATP: Prepare a stock solution of ultra-pure ATP and dilute to a final concentration of 5 µM in Assay Buffer.[2]

    • This compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 100 nL of the this compound serial dilution to the wells of a white, medium-binding 384-well plate.[4] Include DMSO-only wells as a "no inhibition" control and a known DHX9 inhibitor as a "maximum inhibition" control.[4]

    • Add 5 µL of the diluted DHX9 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[2]

    • Initiate the reaction by adding 5 µL of a pre-mixed solution containing the dsRNA substrate and ATP.[2]

    • Incubate the reaction for 45 minutes at room temperature.[2]

    • Stop the reaction and detect ADP production by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature to generate a luminescent signal.[2]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeSubstrateIC₅₀ (µM)
This compoundDHX9ATPasedsRNAExample: 0.5
Control InhibitorDHX9ATPasedsRNAExample: 0.1
B. DHX9 Helicase Activity Assay

Principle: This assay directly measures the unwinding activity of DHX9 using a fluorogenic substrate. The substrate is a double-stranded nucleic acid with a fluorophore on one strand and a quencher on the other. In the double-stranded state, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[6] The rate of fluorescence increase is proportional to the helicase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, 0.004 U/mL RNAseOUT.[2][4]

    • Recombinant Human DHX9: Dilute to a final concentration of 2.5 nM in Assay Buffer.[4]

    • Fluorogenic Oligonucleotide Substrate: Prepare a stock solution and dilute to a final concentration of 12.5 nM in Assay Buffer.[4]

    • ATP: Prepare a stock solution of ultra-pure ATP and dilute to a final concentration of 5 µM in Assay Buffer.[4]

    • This compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 100 nL of the this compound serial dilution to the wells of a black, non-binding 384-well plate.[2][4] Include appropriate controls.

    • Add 10 µL of the diluted DHX9 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[4]

    • Initiate the reaction by adding 10 µL of a pre-mixed solution containing the fluorogenic substrate and ATP.[4]

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence signal at 60-second intervals for 30 minutes.[4]

  • Data Analysis:

    • Determine the initial velocity (slope) of the reaction for each well from the linear phase of the kinetic read.[4]

    • Calculate the percent inhibition of the helicase activity for each concentration of this compound.

    • Determine the IC₅₀ value as described for the ATPase assay.

Data Presentation:

CompoundTargetAssay TypeSubstrateIC₅₀ (µM)
This compoundDHX9HelicaseFluorogenic dsRNAExample: 1.2
Control InhibitorDHX9HelicaseFluorogenic dsRNAExample: 0.3
C. Surface Plasmon Resonance (SPR) Binding Assay

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to a protein. In this assay, recombinant DHX9 is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The binding of this compound to DHX9 causes a change in the refractive index at the sensor surface, which is detected as a response.

Experimental Protocol:

  • Immobilization of DHX9:

    • Immobilize recombinant human DHX9 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized DHX9 surface and a reference flow cell.

    • Monitor the association and dissociation phases of the binding interaction.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

CompoundTargetAssay TypeK_D (µM)k_a (1/Ms)k_d (1/s)
This compoundDHX9SPRExample: 0.2Example: 1.5 x 10⁵Example: 3.0 x 10⁻²

II. Cellular Assays

A. Cell Proliferation Assay

Principle: This assay determines the effect of this compound on the proliferation of cancer cells. Certain cancer cell lines, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), show a strong dependence on DHX9.[4] Inhibition of DHX9 in these cells can lead to cell cycle arrest and apoptosis.[4]

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a colorectal cancer cell line with MSI-H/dMMR) in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration of this compound.

    • Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundCell LineAssay TypeEC₅₀ (µM)
This compoundMSI-H/dMMR Colorectal CancerProliferationExample: 0.8
This compoundMSS Colorectal CancerProliferationExample: >10

III. Visualizations

DHX9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Replication DNA Replication Transcription Transcription RNA_Processing RNA Processing (splicing, export) Translation Translation RNA_Processing->Translation Genomic_Stability Genomic Stability DHX9 DHX9 DHX9->DNA_Replication DHX9->Transcription DHX9->RNA_Processing DHX9->Genomic_Stability SJ3366 This compound SJ3366->DHX9 Inhibition DHX9_cyto DHX9 DHX9_cyto->Translation

Caption: Simplified signaling pathway of DHX9 and the inhibitory action of this compound.

ATPase_Assay_Workflow start Start reagent_prep Prepare Reagents: DHX9, dsRNA, ATP, this compound start->reagent_prep add_inhibitor Add this compound to 384-well plate reagent_prep->add_inhibitor add_enzyme Add DHX9 and pre-incubate add_inhibitor->add_enzyme start_reaction Initiate reaction with dsRNA and ATP add_enzyme->start_reaction incubation Incubate for 45 min start_reaction->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo add_kinase_detection Add Kinase Detection Reagent add_adp_glo->add_kinase_detection read_luminescence Read Luminescence add_kinase_detection->read_luminescence data_analysis Data Analysis (IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the DHX9 ATPase activity assay.

Helicase_Assay_Workflow start Start reagent_prep Prepare Reagents: DHX9, Fluorogenic Substrate, ATP, this compound start->reagent_prep add_inhibitor Add this compound to 384-well plate reagent_prep->add_inhibitor add_enzyme Add DHX9 and pre-incubate add_inhibitor->add_enzyme start_reaction Initiate reaction with substrate and ATP add_enzyme->start_reaction kinetic_read Kinetic fluorescence read (30 min) start_reaction->kinetic_read data_analysis Data Analysis (Initial Velocity, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for the DHX9 helicase activity assay.

References

Troubleshooting & Optimization

troubleshooting SJ-3366 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound SJ-3366.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For hydrophobic compounds like this compound, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-100 mM).[1] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]

Q2: My this compound precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1][2] The final concentration of this compound in the media likely exceeds its aqueous solubility limit.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture media should typically be kept at or below 0.1%.[3] However, the tolerance can vary between cell lines, so it is best to determine the maximum tolerable DMSO concentration for your specific cells with a vehicle control experiment.

Q4: Can temperature affect the solubility of this compound in my experiments?

A4: Yes, temperature can significantly impact solubility. Adding a compound to cold media can decrease its solubility.[1] It is recommended to always use pre-warmed (37°C) cell culture media for dilutions to avoid temperature shock-induced precipitation.[1][3] Repeatedly removing culture vessels from the incubator can also cause temperature cycling, which may affect compound solubility.[4]

Q5: Are there alternative methods to improve the solubility of this compound besides using co-solvents like DMSO?

A5: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][5][6][7] These include the use of surfactants, pH modification, hydrotropy, inclusion complexation with cyclodextrins, and the preparation of solid dispersions or lipid-based formulations.[2][5][8][9][10]

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide addresses the common issue of this compound precipitation in cell culture media.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1]
Rapid dilution of the DMSO stock into the aqueous media.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media.[1] Add the compound dropwise while gently vortexing the media.[1]
The temperature of the cell culture media is too low.Always use pre-warmed (37°C) cell culture media for making dilutions.[1][3]
Precipitation Over Time in the Incubator The compound is unstable in the culture medium at 37°C.Reduce the incubation time if possible. Assess compound stability in your media over time.
The medium is evaporating, leading to an increased concentration of the compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4]
Interaction with serum proteins in the media.Test the solubility of this compound in media with different serum concentrations or in serum-free media if compatible with your cell line.[3]
Inconsistent Precipitation Between Experiments The stock solution of this compound has precipitated.Visually inspect the stock solution before each use. If precipitate is present, gently warm the solution (e.g., at 37°C) and vortex to redissolve. Prepare fresh stock solutions more frequently.[3]
The pH of the cell culture media is not optimal.Ensure the pH of your media is within the recommended range (typically 7.2-7.4).[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol helps determine the apparent solubility of this compound in your specific cell culture medium.[3]

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[3]

  • Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Mixing: Add the required volume of the stock solution to the pre-warmed media and immediately vortex each tube or mix the plate thoroughly to ensure rapid dispersion.[3]

  • Incubation: Incubate the dilutions at 37°C for 1-2 hours to mimic experimental conditions.[3]

  • Observation:

    • Visual Inspection: Carefully observe each dilution for any signs of cloudiness, haziness, or visible particles, which indicate precipitation.[3]

    • Microscopic Examination: For a more sensitive assessment, place a small aliquot from each dilution onto a microscope slide and look for crystalline structures or amorphous precipitates.[3]

  • Determine Maximum Solubility: The highest concentration that remains clear is the maximum working soluble concentration of this compound under these conditions.[1]

Solubilization Strategies for this compound

If insolubility persists, consider these alternative formulation strategies.

Strategy Methodology Key Considerations
Co-solvents Use a mixture of solvents to increase solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs) in addition to DMSO.[5][11]The toxicity of the co-solvent on the cells must be evaluated. The solubilizing power may decrease upon further dilution in aqueous media.[5]
Surfactants Incorporate surfactants like Tween 80 or Pluronic F68 to form micelles that can encapsulate the hydrophobic compound.[2][8]Surfactants can have biological effects of their own and may be toxic at higher concentrations.[5]
pH Modification For ionizable compounds, adjusting the pH of the solution can increase solubility.[5][9]This is only applicable if this compound has an ionizable group. The pH must remain within a physiologically compatible range for your cells.
Cyclodextrin Complexation Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which have a hydrophobic core and a hydrophilic exterior to form inclusion complexes with this compound, enhancing its aqueous solubility.[8]The binding affinity of the compound to the cyclodextrin and any potential cellular effects of the cyclodextrin itself should be considered.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO serial_dilute Perform Serial Dilutions in Pre-warmed Media prep_stock->serial_dilute warm_media Pre-warm Cell Culture Media (37°C) warm_media->serial_dilute incubate Incubate at 37°C for 1-2 hours serial_dilute->incubate observe Visually & Microscopically Inspect for Precipitation incubate->observe determine_max_conc Determine Maximum Soluble Concentration observe->determine_max_conc

Caption: Workflow for determining the maximum soluble concentration of this compound.

troubleshooting_logic start Precipitation Observed? check_stock Stock Solution Clear? start->check_stock check_conc Concentration Too High? check_stock->check_conc Yes solution_remake_stock Action: Remake Stock check_stock->solution_remake_stock No check_temp Media Pre-warmed? check_conc->check_temp No solution_lower_conc Action: Lower Concentration check_conc->solution_lower_conc Yes check_mixing Mixing Method Adequate? check_temp->check_mixing Yes solution_warm_media Action: Use Warmed Media check_temp->solution_warm_media No solution_improve_mixing Action: Improve Mixing check_mixing->solution_improve_mixing No consider_alt Consider Alternative Formulation check_mixing->consider_alt Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound designated "SJ-3366." The following guide provides a general framework for optimizing the experimental concentration of a novel small molecule inhibitor, hereafter referred to as "Compound X." Researchers should adapt these principles and protocols to their specific molecule and experimental system.

Troubleshooting Guides

This section addresses common issues researchers may encounter when determining the optimal concentration of a new small molecule inhibitor.

Question 1: How do I determine the starting concentration range for Compound X in my experiments?

Answer:

  • Literature Review: If Compound X is novel, look for published data on analogous compounds or compounds with similar scaffolds to estimate a starting range.

  • In Silico Prediction: Use computational models to predict the binding affinity and potential effective concentration.

  • Broad Range Screening: If no prior information exists, a broad concentration range (e.g., 1 nM to 100 µM) is recommended for initial screening to determine the dose-response curve.

Question 2: I am observing high variability in my cell viability assay results. What could be the cause?

Answer:

Several factors can contribute to high variability in cell viability assays. Consider the following:

  • Compound Solubility: Ensure Compound X is fully dissolved in the solvent and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells. A common issue is compound precipitation at higher concentrations.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension and careful pipetting.

  • Incubation Time: The duration of compound exposure can influence results. Optimize the incubation time based on the expected mechanism of action.

  • Assay Choice: The type of viability assay can impact results. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell death.[1][2] Consider using multiple assays to confirm results.

Question 3: My Western blot results do not show the expected downstream effect of Compound X on its target pathway. What should I check?

Answer:

  • Concentration and Time Course: The optimal concentration for inhibiting the target may differ from the concentration that affects cell viability. Perform a dose-response and time-course experiment to determine the concentration and duration of treatment required to observe a change in the target protein's phosphorylation or expression.

  • Cell Lysis and Sample Preparation: Ensure that the lysis buffer is appropriate for your target protein and contains necessary phosphatase and protease inhibitors.[3] Incomplete lysis or protein degradation can lead to inconsistent results.

  • Antibody Specificity and Dilution: Verify the specificity of your primary antibody and optimize its dilution.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the difference between IC50 and EC50?

A1:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the response (e.g., enzyme activity, cell viability) by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

For an inhibitor, the IC50 is the more relevant metric.

Q2: How should I prepare a stock solution of Compound X?

A2: The choice of solvent depends on the solubility of Compound X. Common solvents include DMSO, ethanol, or PBS. Prepare a high-concentration stock solution (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final solvent concentration in your experiments should typically be less than 0.1% to avoid solvent-induced toxicity.

Q3: Can the optimal concentration of Compound X vary between different cell lines?

A3: Yes, the optimal concentration can vary significantly due to differences in cell permeability, metabolism of the compound, and the expression level and mutation status of the target protein in different cell lines. It is crucial to determine the optimal concentration for each cell line used in your studies.

Data Presentation

Table 1: Example Data for Determining IC50 of Compound X in a Cell Viability Assay
Compound X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1005.4 ± 2.1
Table 2: Example Data for Optimal Concentration in a Target Inhibition Assay (Western Blot)
Compound X Concentration (µM)% Inhibition of p-Target (Normalized to Total Target and Loading Control)
0 (Vehicle Control)0
0.0110.5
0.145.2
188.9
1095.1
10096.3

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Inhibition

This protocol provides a general workflow for assessing the effect of Compound X on a target signaling pathway.[3][4]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Compound X for the optimized duration.

    • Wash cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.[3]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Target, anti-Total Target, or anti-Loading Control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Functional Assays A Broad Dose-Response (e.g., 1 nM - 100 µM) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 B->C D Narrow Dose-Response (around IC50) C->D Inform Concentration Range E Western Blot for p-Target / Total Target D->E F Determine Optimal Inhibitory Concentration E->F G Use Optimal Concentration F->G Define Working Concentration H Functional Assays (e.g., Migration, Apoptosis) G->H

Caption: Workflow for optimizing inhibitor concentration.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse CompoundX Compound X CompoundX->Kinase2 Inhibits

Caption: Hypothetical signaling pathway targeted by Compound X.

Troubleshooting_Logic Start Unexpected Result (e.g., No Effect) CheckConcentration Is Concentration Optimal? Start->CheckConcentration CheckSolubility Is Compound Soluble? CheckConcentration->CheckSolubility No CheckTime Is Incubation Time Sufficient? CheckConcentration->CheckTime Yes RedoDoseResponse Perform New Dose-Response CheckSolubility->RedoDoseResponse CheckReagents Are Reagents/Antibodies Validated? CheckTime->CheckReagents Yes CheckProtocol Review Experimental Protocol CheckTime->CheckProtocol No CheckReagents->CheckProtocol No Consult Consult Literature/ Technical Support CheckReagents->Consult Yes

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: SJ-3366 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of SJ-3366.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its primary mechanism involves binding to an allosteric pocket on the p66 subunit of HIV-1 reverse transcriptase, which induces a conformational change in the enzyme and inhibits its DNA polymerase activity.[1][2] This blockage prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle. Notably, this compound also demonstrates a unique ability among NNRTIs to inhibit HIV-2 and interfere with the entry of both HIV-1 and HIV-2 into target cells.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

Q3: Is this compound active against HIV-1 strains resistant to other antiretroviral drugs?

Yes, this compound has shown potent activity against HIV-1 strains that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs).[2] However, like many NNRTIs, its efficacy can be reduced by specific mutations in the reverse transcriptase gene, such as Y181C, K103N, and Y188C.[2]

Q4: Can this compound be used in combination with other anti-HIV agents?

Yes, in vitro studies have shown that this compound has additive effects when used in combination with other nucleoside and nonnucleoside RT inhibitors, as well as protease inhibitors.[1][2] A synergistic interaction has been observed when combined with dideoxyinosine.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability or poor reproducibility in IC50/EC50 values 1. Inconsistent cell health or passage number. 2. Inaccurate virus titration or multiplicity of infection (MOI). 3. Compound precipitation in media.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Titrate virus stock before each experiment to ensure a consistent MOI. 3. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or testing alternative solvents for the initial stock solution.
Higher than expected IC50 values (lower potency) 1. Degradation of this compound in culture medium. 2. Presence of serum proteins binding to the compound. 3. Emergence of drug-resistant viral variants.1. Prepare fresh working dilutions from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture media by incubating it for the duration of the assay and then testing its activity. 2. The addition of serum proteins can slightly decrease the activity of this compound.[1] Consider reducing the serum concentration if experimentally feasible, or perform a titration to determine the effect of serum on IC50. 3. Limit the duration of long-term culture experiments to minimize the selection of resistant variants.[2] If resistance is suspected, sequence the reverse transcriptase gene of the virus.
High background signal or low signal-to-noise ratio in the antiviral assay 1. Autofluorescence from the compound. 2. Cytotoxicity of this compound at higher concentrations.1. If using a fluorescence-based readout, test for autofluorescence of this compound at the concentrations used. Consider using phenol red-free media. 2. High concentrations of the compound may be toxic to the host cells, leading to a reduction in signal that is not due to specific antiviral activity. Always run a parallel cytotoxicity assay.
Observed cytotoxicity at effective antiviral concentrations 1. Compound is toxic to the specific cell line at the tested concentrations. 2. Contamination of cell cultures.1. Determine the 50% cytotoxic concentration (CC50) in a parallel assay without the virus to establish a therapeutic window (Selectivity Index = CC50/IC50). 2. Regularly test cell cultures for mycoplasma and other microbial contaminants.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Value Notes
Ki (HIV-1 RT) 3.2 nMMixed mechanism of inhibition.[1][2]
IC50 (HIV-1) ~0.3 - 1.5 nMVaries depending on the cell type and virus strain.
Therapeutic Index > 4 x 10^6[2]

Table 2: In Vitro Anti-HIV-2 Activity of this compound

Parameter Value Notes
IC50 (HIV-2) ~150 nM[2]
Therapeutic Index ~20,000[2]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the medium containing different concentrations of this compound to the wells. Include a "cells only" control (medium without compound).

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of your antiviral assay.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Anti-HIV-1 Efficacy Assay (p24 Antigen ELISA)
  • Cell Seeding: Seed susceptible target cells (e.g., CEM-SS, MT-4) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add a pre-titered amount of HIV-1 to the wells. Include a "virus only" control (no compound).

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-7 days.

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
  • Reaction Setup: In a 96-well plate, combine a reaction buffer containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including labeled dUTP), and purified HIV-1 RT.

  • Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Detection: Quantify the incorporation of the labeled dUTP into the newly synthesized DNA strand using a suitable detection method (e.g., colorimetric, fluorescent, or radioactive).

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.

Viral Entry Inhibition Assay
  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours at 37°C.

  • Infection: Add a known amount of HIV-1 to the wells and incubate for a short period (e.g., 2-4 hours) to allow for viral entry.

  • Wash: Wash the cells to remove unbound virus and compound.

  • Incubation: Add fresh culture medium and incubate for 48-72 hours.

  • Readout: Measure viral replication using a suitable method (e.g., p24 ELISA, luciferase reporter gene expression).

  • Data Analysis: Determine the IC50 for the inhibition of viral entry.

Visualizations

SJ3366_Mechanism cluster_virus HIV Particle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription template Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Reverse Transcription enzyme Viral Entry Viral Entry Viral Entry->Viral RNA Proviral DNA Proviral DNA Reverse Transcription->Proviral DNA Integration Integration This compound This compound This compound->Reverse Transcriptase (RT) inhibits (Ki = 3.2 nM) This compound->Viral Entry inhibits HIV Particle HIV Particle HIV Particle->Viral Entry

Caption: Dual inhibitory mechanism of this compound on HIV replication.

troubleshooting_workflow Start Experiment Start: Suboptimal Efficacy Check_Viability Is CC50 > 10x IC50? Start->Check_Viability Check_Compound Compound Precipitation? Check_Viability->Check_Compound Yes Cytotoxicity_Issue High Cytotoxicity: - Lower compound concentration - Change cell line Check_Viability->Cytotoxicity_Issue No Check_Assay Assay Controls OK? Check_Compound->Check_Assay No Solubility_Issue Solubility Issue: - Prepare fresh dilutions - Test alternative solvents Check_Compound->Solubility_Issue Yes Check_Resistance Long-term Culture? Check_Assay->Check_Resistance Yes Assay_Issue Assay Problem: - Check virus titer - Validate reagents Check_Assay->Assay_Issue No Resistance_Issue Potential Resistance: - Limit culture duration - Sequence RT gene Check_Resistance->Resistance_Issue Yes Success Optimized Efficacy Check_Resistance->Success No

References

Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, characterize, and mitigate off-target effects of small molecule inhibitors. Unintended interactions can lead to data misinterpretation and adverse cellular effects, making off-target profiling a critical step in drug discovery and chemical biology.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the inhibition of the primary target.[1]

  • Lack of Translational Potential: Promising results in preclinical models may not be reproducible in a clinical setting if the efficacy is linked to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[1]

Q2: I'm observing an unexpected phenotype. How can I determine if it's caused by off-target effects of my compound?

A2: A multi-faceted approach is recommended to investigate potential off-target effects. This typically involves a combination of computational and experimental methods.

  • Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of your compound.[2][3]

  • Experimental Validation: Employ a range of in vitro and cellular assays to confirm these predictions and identify novel off-target interactions.

Q3: What are some initial steps I can take to minimize off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the impact of off-target effects on your results:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of your compound that elicits the desired on-target effect.

  • Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor against the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Utilize a Negative Control Compound: If available, use a structurally similar but inactive analog of your compound. This can help differentiate between specific on-target effects and non-specific or compound-scaffold-related effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent phenotypic results. Off-target effects of the small molecule inhibitor.1. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Validate the phenotype with a structurally distinct inhibitor of the same target. 3. Conduct a rescue experiment by overexpressing a drug-resistant mutant of the target protein.
Cellular toxicity at concentrations required for on-target inhibition. The compound may be binding to and inhibiting essential cellular proteins.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the toxicity. 2. Conduct a broad-panel off-target screen (e.g., kinome scan) to identify potential toxicity targets. 3. Consider synthesizing analogs of the compound to improve its selectivity profile.
Discrepancy between in vitro and in vivo results. Off-target effects may manifest differently in a complex biological system.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[1] 2. Analyze the pharmacokinetic and pharmacodynamic properties of the compound to ensure adequate target exposure in vivo.

Experimental Protocols & Data Presentation

A crucial step in managing off-target effects is to systematically profile your compound against a panel of potential unintended targets. Kinase profiling is a common example, given that many small molecule inhibitors are designed to target kinases and can have cross-reactivity with other kinases.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on-target and off-target interactions.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for determining the half-maximal inhibitory concentration (IC50).

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction & Detection: Incubate the plate to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., measuring the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Quantitative Data Summary: Hypothetical Kinome Scan Data

Below is an example of how to present kinase profiling data. The results are often reported as the percentage of control (% Control) at a fixed compound concentration, where a lower percentage indicates stronger inhibition.

Kinase Target% Control @ 1 µMSelectivity Score (S-score)
Primary Target (e.g., EGFR) 5 -
Off-Target 1 (e.g., SRC)150.02
Off-Target 2 (e.g., ABL1)300.02
Off-Target 3 (e.g., LCK)650.02
Off-Target 4 (e.g., VEGFR2)800.02

The Selectivity Score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound engages its intended target within a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the supernatant using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Identification and Mitigation

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mitigation Strategy A Unexpected Phenotype or Toxicity Observed B Computational Prediction (e.g., OTSA) A->B C Literature Search for Known Off-Targets A->C D Broad Panel Screening (e.g., KINOMEscan) B->D C->D E Cellular Target Engagement (e.g., CETSA) D->E F Phenotypic Assays with Structurally Different Inhibitor D->F G Structure-Activity Relationship (SAR) Studies E->G H Dose Optimization F->H I Use of More Selective Compound F->I

Caption: Workflow for identifying and mitigating off-target effects.

Signaling Pathway Example: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Compound SJ-3366 B Target Kinase A->B Inhibits C Downstream Effector 1 B->C Phosphorylates D Desired Phenotype C->D E Compound this compound F Off-Target Kinase E->F Inhibits G Downstream Effector 2 F->G Regulates H Undesired Phenotype G->H

Caption: On-target versus off-target signaling pathways.

Decision Tree for Troubleshooting Unexpected Results

G A Unexpected Result Observed B Is the result dose-dependent? A->B C Result likely not compound-related. Check experimental setup. B->C No D Does a structurally different inhibitor give the same result? B->D Yes E High probability of ON-TARGET effect. D->E Yes F High probability of OFF-TARGET effect. D->F No G Perform off-target profiling (e.g., KINOMEscan). F->G

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Refining Compound X Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for Compound X.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with Compound X.

1. High Variability in Assay Results

Potential Cause Recommended Solution
Cell Line Instability Regularly perform cell line authentication (e.g., STR profiling). Ensure consistent passage number and cell density at the time of treatment. Mycoplasma contamination can significantly alter cellular physiology and should be routinely checked.[1]
Reagent Inconsistency Use a single, quality-controlled batch of serum and other critical reagents for the duration of an experiment. Prepare fresh dilutions of Compound X from a concentrated stock for each experiment.
Environmental Factors Minor fluctuations in CO2, temperature, and humidity can impact cell growth and drug response. Ensure incubators are properly calibrated and maintained. The pH of the culture media can also influence drug activity and should be monitored.[2][3]
Assay-Specific Issues For viability assays (e.g., MTT, CellTiter-Glo®), ensure that the assay endpoint is within the linear range and that Compound X does not interfere with the assay chemistry.

2. Low Potency or Lack of Efficacy

Potential Cause Recommended Solution
Incorrect Dosing Perform a dose-response study to determine the optimal concentration range for Compound X. The initial dose range can be estimated from literature on similar compounds or in silico predictions.
Compound Instability Verify the stability of Compound X in your specific cell culture medium and under your experimental conditions (e.g., light sensitivity, temperature).[4] Follow recommended storage conditions for both powder and stock solutions.[4]
Cellular Resistance The target cell line may have intrinsic or acquired resistance mechanisms. Consider using alternative cell lines or investigating the expression of relevant drug transporters or metabolic enzymes.
Off-Target Effects At higher concentrations, off-target effects may mask the desired biological activity.[4] It is crucial to determine the lowest concentration that produces the desired effect.[4]

3. Unexpected Cytotoxicity

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for the specific cell line.[4]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or formulation.
Apoptosis/Necrosis Induction The observed cytotoxicity may be an on-target effect. Perform assays to distinguish between apoptosis and necrosis to better understand the mechanism of cell death.

Frequently Asked Questions (FAQs)

General

  • What is the recommended solvent for Compound X?

    • Based on its physicochemical properties, Compound X is most soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration.

  • What is the stability of Compound X in solution?

    • Stock solutions of Compound X in DMSO are stable for up to 6 months when stored at -20°C. Working dilutions in aqueous media should be prepared fresh for each experiment.[4]

Experimental Design

  • What controls should be included in my experiments?

    • A well-designed experiment should include a "no drug" control and a "vehicle" control. The vehicle control is essential to ensure that any observed effects are due to Compound X and not the solvent.[4]

  • How do I determine the optimal treatment duration?

    • The optimal treatment duration will depend on the specific biological question and the mechanism of action of Compound X. A time-course experiment is recommended to identify the earliest time point at which a significant effect is observed.

Data Interpretation

  • How should I analyze my dose-response data?

    • Dose-response data is typically analyzed using a non-linear regression model to fit a sigmoidal curve and determine the IC50 or EC50 value.[5][6]

Quantitative Data Summary

Table 1: In Vitro Potency of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
U87 MGGlioblastoma75
HCT116Colon95

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeConcentration Range (nM)
Western Blot10 - 200
Immunofluorescence5 - 100
Cell Cycle Analysis25 - 500
Apoptosis Assay50 - 1000

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound X in culture medium from a concentrated DMSO stock.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of Compound X. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound X add_treatment Add Compound X to Cells prep_compound->add_treatment incubate Incubate for Desired Duration add_treatment->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: General workflow for an in vitro cell viability assay.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound_x Compound X compound_x->mek Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

troubleshooting_logic start High Variability in Results check_cells Check Cell Line Health & Passage Number start->check_cells check_reagents Verify Reagent Consistency start->check_reagents check_environment Calibrate Incubator start->check_environment check_assay Validate Assay Parameters start->check_assay resolve Issue Resolved check_cells->resolve check_reagents->resolve check_environment->resolve check_assay->resolve

References

Technical Support Center: Addressing SJ-3366 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with SJ-3366, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).

Introduction to this compound

This compound is an investigational small molecule that targets a key enzyme in the de novo pyrimidine synthesis pathway, dihydroorotate dehydrogenase (DHODH).[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[3][4] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells such as cancer cells that are heavily reliant on this pathway.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition leads to the depletion of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides, thereby halting DNA and RNA synthesis and cell proliferation.[5]

Q2: Why do I observe a cytostatic rather than a cytotoxic effect in my cell line?

A2: The primary effect of DHODH inhibition is the arrest of cell proliferation (cytostasis) due to the inability of cells to synthesize new DNA and RNA.[5] Cytotoxicity may be observed at higher concentrations or after prolonged exposure, but the initial and predominant effect is the halting of cell division.

Q3: Can cells develop resistance to this compound?

A3: Yes, cells can develop resistance to DHODH inhibitors. One common mechanism is the upregulation of the pyrimidine salvage pathway, which allows cells to utilize extracellular uridine to bypass the block in the de novo pathway.[3][4]

Q4: How can I confirm that the observed effects in my experiment are due to DHODH inhibition?

A4: A uridine rescue experiment is the standard method to confirm on-target activity. Supplementing the cell culture medium with uridine should reverse the anti-proliferative effects of this compound, as it allows cells to synthesize pyrimidines via the salvage pathway.[5]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a specific DHODH inhibitor, off-target effects are always a possibility with small molecule inhibitors.[6][7] It is crucial to perform appropriate controls, such as the uridine rescue assay, to confirm that the observed phenotype is due to the intended mechanism of action. If unexpected effects persist even with uridine rescue, further investigation into potential off-target interactions may be necessary.

Troubleshooting Guide

Experimental variability can arise from multiple sources.[8][9] This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent IC50 Values Cell Density: Initial cell seeding density can significantly impact results. Media Composition: Pyrimidine levels in the serum or media can affect compound potency. Compound Stability: Improper storage or handling of this compound can lead to degradation.Standardize Seeding Density: Ensure consistent cell numbers are plated for each experiment. Use Dialyzed Serum: Culture cells in media supplemented with dialyzed fetal bovine serum to reduce background pyrimidine levels. Proper Compound Handling: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
Lack of Cellular Response Upregulated Salvage Pathway: The cell line may have a highly active pyrimidine salvage pathway. Incorrect Dosing: The concentrations of this compound used may be too low. Cell Line Insensitivity: Some cell lines are less dependent on de novo pyrimidine synthesis.Test in Low-Uridine Media: Use media with low levels of uridine to maximize sensitivity to DHODH inhibition. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the effective dose for your cell line. Select a Sensitive Cell Line: Use a cell line known to be sensitive to DHODH inhibitors for initial experiments.
Unexpected Toxicity Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to the cells at the concentration used.Perform Uridine Rescue: Confirm that the toxicity is reversible with uridine supplementation. If not, off-target effects are likely. Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle to assess its contribution to toxicity.
Variability in In Vivo Studies Animal Diet: The diet of the animals can be a source of pyrimidines. Pharmacokinetics/Pharmacodynamics (PK/PD): Suboptimal dosing or scheduling can lead to inconsistent tumor growth inhibition. Inter-animal Variability: Biological differences between animals can contribute to varied responses.[8]Standardized Diet: Use a defined, standardized diet for all animals in the study to minimize variations in pyrimidine intake. Optimize Dosing Regimen: Conduct PK/PD studies to determine the optimal dose and schedule for sustained target engagement. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Acute Myeloid Leukemia50
A549Non-Small Cell Lung Cancer250
MCF-7Breast Cancer800
PANC-1Pancreatic Cancer>1000

Table 2: Effect of Uridine Supplementation on this compound Activity

Cell LineThis compound (100 nM) % Growth InhibitionThis compound (100 nM) + Uridine (100 µM) % Growth Inhibition
HL-6095%5%
A54970%8%

Experimental Protocols

1. Cell Proliferation Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.

2. Uridine Rescue Assay

  • Cell Seeding: Plate cells in a 96-well plate as for the proliferation assay.

  • Co-treatment: Treat cells with a fixed concentration of this compound (e.g., 5x IC50) in the presence or absence of 100 µM uridine. Include controls for vehicle and uridine alone.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and uridine. A significant reversal of the anti-proliferative effect in the co-treated wells confirms on-target DHODH inhibition.

Mandatory Visualizations

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibition cluster_salvage Salvage Pathway Glutamine Glutamine + Bicarbonate CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP -> RNA UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP -> DNA dTMP->dTTP SJ3366 This compound SJ3366->Dihydroorotate Inhibits Uridine_in Extracellular Uridine Uridine_out Uridine_out Uridine_out->UMP Uridine Kinase

Caption: De Novo Pyrimidine Synthesis Pathway and this compound Inhibition.

UridineRescueWorkflow cluster_setup Experimental Setup cluster_analysis Analysis SeedCells 1. Seed Cells in 96-well Plate Adherence 2. Allow Adherence Overnight SeedCells->Adherence Control Vehicle Control SJ3366_only This compound Uridine_only Uridine Rescue This compound + Uridine ViabilityAssay 3. Assess Cell Viability (e.g., MTT) DataAnalysis 4. Compare Viability Across Groups ViabilityAssay->DataAnalysis Conclusion 5. Conclusion: On-Target Effect Confirmed? DataAnalysis->Conclusion

Caption: Uridine Rescue Experimental Workflow.

TroubleshootingFlowchart Start Inconsistent Experimental Results Check_Protocols Are experimental protocols standardized? Start->Check_Protocols Standardize Standardize protocols: - Cell density - Media conditions - Compound handling Check_Protocols->Standardize No Check_OnTarget Is the effect on-target? Check_Protocols->Check_OnTarget Yes Standardize->Check_Protocols UridineRescue Perform Uridine Rescue Assay Check_OnTarget->UridineRescue Rescue_Success Effect reversed by uridine? UridineRescue->Rescue_Success OnTarget_Issue Issue is likely related to assay conditions or cell line specifics. Re-evaluate IC50. Rescue_Success->OnTarget_Issue Yes OffTarget_Issue Consider potential off-target effects. Investigate further. Rescue_Success->OffTarget_Issue No End Problem Resolved OnTarget_Issue->End OffTarget_Issue->End

Caption: Troubleshooting Flowchart for Inconsistent Results.

References

Technical Support Center: Protocol Refinement for PROTAC SJ-3366 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SJ-3366. The information is designed for researchers, scientists, and drug development professionals to help refine experimental protocols and overcome common challenges encountered during targeted protein degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with PROTAC this compound.

Issue 1: Weak or No Target Protein Degradation

A primary challenge in PROTAC-based experiments is the lack of observable degradation of the target protein. This can stem from multiple factors throughout the experimental workflow.

Troubleshooting Steps:

  • Confirm Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.[1][2]

    • Recommendation: Perform a cellular target engagement assay, such as a NanoBRET or Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to its intended target within the cell. A lack of engagement strongly suggests a permeability issue.[1][2]

  • Verify Ternary Complex Formation: The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase.[1]

    • Recommendation: Conduct an in vitro ternary complex formation assay using techniques like TR-FRET, FRET, or Surface Plasmon Resonance (SPR) to confirm that this compound can effectively bridge the target protein and the E3 ligase.[2][3]

  • Assess Compound Stability and Solubility: The PROTAC molecule may be unstable or precipitate in the cell culture medium.

    • Recommendation: Ensure that this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the culture medium. Additionally, you can assess the stability of this compound in your experimental medium over the time course of the assay.[2][4]

  • Optimize Concentration and Treatment Time: Degradation is dependent on both the concentration of the PROTAC and the duration of the treatment.

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to identify the optimal conditions for degradation.[5]

Issue 2: The "Hook Effect"

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2]

Troubleshooting Steps:

  • Perform a Wide Dose-Response Experiment: Test this compound over a broad concentration range to identify a bell-shaped curve in target degradation, which is characteristic of the hook effect.[2][3]

  • Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[2]

  • Enhance Ternary Complex Cooperativity: If designing new iterations of the PROTAC, consider modifications that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones.[2]

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound

This compound Conc. (nM)% Target Protein Remaining (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1052.13.9
10015.82.1
1000 (1 µM)25.63.5
10000 (10 µM)60.24.2

This table illustrates a hypothetical dose-response experiment where the "hook effect" is observed at higher concentrations.

Table 2: Key Parameters for PROTAC Evaluation

ParameterDescriptionTypical Assay
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, ELISA
Dmax The maximum percentage of target protein degradation achieved.Western Blot, ELISA
Kd (Target) The dissociation constant for the binding of the PROTAC to the target protein.SPR, ITC, FP
Kd (E3 Ligase) The dissociation constant for the binding of the PROTAC to the E3 ligase.SPR, ITC, FP
TC50 The concentration of PROTAC required to induce 50% of the maximal ternary complex formation.TR-FRET, FRET

Experimental Protocols

1. Western Blot for Target Protein Degradation

This protocol is for quantifying the degradation of the target protein following treatment with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of lysis.

  • Cell Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and add a chemiluminescent substrate.[1]

  • Data Analysis: Image the blot and perform densitometry analysis to quantify the relative protein levels. Normalize the target protein band intensity to the loading control.[4]

2. TR-FRET Assay for Ternary Complex Formation

This protocol is for measuring the formation of the ternary complex between the target protein, this compound, and the E3 ligase.

  • Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex, and donor and acceptor-labeled antibodies in an appropriate assay buffer.[2]

  • Assay Procedure:

    • In a microplate, add the target protein and the E3 ligase complex.

    • Add serial dilutions of this compound to the protein mixture.[2]

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.[2]

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).[2]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[2][5]

Visualizations

cluster_workflow Troubleshooting Workflow for No Degradation Start No/Weak Degradation Observed Check_Permeability Is PROTAC cell-permeable? Start->Check_Permeability CETSA Perform CETSA/NanoBRET Check_Permeability->CETSA No Check_Ternary Does it form a ternary complex? Check_Permeability->Check_Ternary Yes Redesign Consider PROTAC redesign CETSA->Redesign TR_FRET Perform TR-FRET/SPR Check_Ternary->TR_FRET No Check_Conditions Are assay conditions optimal? Check_Ternary->Check_Conditions Yes TR_FRET->Redesign Optimize Optimize concentration and time Check_Conditions->Optimize No Success Degradation Achieved Check_Conditions->Success Yes Optimize->Success

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

cluster_pathway PROTAC this compound Mechanism of Action SJ3366 This compound Target Target Protein SJ3366->Target E3_Ligase E3 Ubiquitin Ligase SJ3366->E3_Ligase Ternary_Complex Ternary Complex (Target-SJ3366-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action for a PROTAC like this compound.

References

Technical Support Center: Enhancing the Stability of SJ-3366 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound SJ-3366 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of novel small molecules in solution, using "this compound" as a placeholder. The principles and protocols described here are based on established best practices in the pharmaceutical and life sciences industries. Researchers should adapt these guidelines to the specific properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My this compound solution shows a decrease in purity over time in my aqueous assay buffer. What are the likely causes?

A1: Degradation of a small molecule in an aqueous buffer can stem from several factors:

  • Hydrolysis: this compound may contain functional groups susceptible to cleavage by water, such as esters or amides. The rate of hydrolysis is often pH-dependent, being catalyzed by acidic or basic conditions.

  • Oxidation: If this compound has electron-rich moieties, it may be prone to oxidation. Dissolved oxygen in the buffer, exposure to light, and the presence of trace metal ions can facilitate oxidative degradation.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of light-sensitive compounds.[1][2]

  • Adsorption: The compound may adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, leading to a decrease in the effective concentration in solution.

Q2: I observe precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules.[3] Here are some troubleshooting steps:

  • Lower the Final Concentration: The concentration of this compound in the aqueous buffer may have surpassed its solubility limit. Try using a lower final concentration in your experiment.[3]

  • Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to assess the effect of DMSO on your experimental system.[3]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values may improve the solubility of this compound.[3]

  • Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to enhance aqueous solubility.[3]

Q3: How can I improve the long-term stability of my this compound stock solutions?

A3: Proper storage is crucial for maintaining the integrity of small molecule stock solutions.[3]

  • Storage Temperature: For long-term storage, it is generally recommended to store solutions at -20°C or -80°C to minimize degradation.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.[1][4]

  • Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is known to be stable. DMSO is a common choice, but its hygroscopic nature can lead to water absorption over time.[3]

  • Light Protection: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil.[1][2]

  • Inert Atmosphere: For compounds susceptible to oxidation, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can be beneficial.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues encountered with this compound in solution.

Issue Possible Cause(s) Suggested Solution(s)
Loss of biological activity in a cell-based assay - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability- Assess the stability of this compound in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.
Appearance of new peaks in HPLC/LC-MS analysis over time - Compound degradation- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[5]
Precipitate forms in the stock solution upon storage - Poor solubility at storage temperature- Compound degradation to an insoluble product- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[5]
Color change in the solution - Chemical degradation or oxidation- Assess the integrity of the compound using an analytical technique like HPLC.- Prepare fresh solutions and protect from light and air.[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Solution

Objective: To quickly evaluate the stability of this compound in a specific solvent or buffer under different temperature conditions.

Methodology:

  • Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[5]

  • Incubation: Aliquot the 10 µM solution into multiple vials and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).[5]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[5]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins in the buffer.[5]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.[5]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology: Forced degradation studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄; ambient or elevated temperature.[6]
Base Hydrolysis 0.1 M - 1 M NaOH; ambient or elevated temperature.
Oxidation 3-30% H₂O₂; ambient temperature.
Thermal Degradation Dry heat (e.g., 60-80°C) or in solution at elevated temperatures.[8]
Photodegradation Exposure to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).[9][10]

General Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress agents.

  • Stress Application: Expose the samples to the stress conditions for a defined period.

  • Neutralization/Quenching: At the end of the stress period, neutralize the acidic and basic samples and quench the oxidative reactions.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector or LC-MS to separate and identify the degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G A Stability Issue Observed (e.g., loss of activity, new peaks) B Characterize Degradation A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C How is it degrading? D Identify Degradation Products (LC-MS/MS, NMR) C->D E Determine Degradation Pathway D->E F Optimize Formulation & Storage E->F How to prevent it? G pH Adjustment (Use of Buffers) F->G pH-labile H Add Excipients (Antioxidants, Solubilizers) F->H Oxidation/Solubility I Modify Storage Conditions (Temperature, Light, Atmosphere) F->I General J Validate Optimized Conditions G->J H->J I->J K Implement Stable Formulation J->K

Caption: A logical workflow for identifying and mitigating stability issues of a small molecule in solution.

Hypothetical Signaling Pathway of this compound

G cluster_0 Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates SJ3366 This compound SJ3366->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates G prep Sample Preparation 1. Prepare this compound solution in buffer 2. Aliquot into vials for each time point and condition incubate Incubation 1. Store at different conditions (e.g., 4°C, 25°C, 37°C) 2. Protect from light if necessary prep->incubate sampling Time-Point Sampling 1. Remove aliquots at T=0, 1, 2, 4, 8, 24h 2. Immediately quench reaction incubate->sampling analysis HPLC/LC-MS Analysis 1. Centrifuge to remove precipitate 2. Inject supernatant 3. Quantify parent peak area sampling->analysis data {Data Analysis|1. Calculate % remaining this compound vs. T=0 2. Plot stability profile for each condition} analysis->data

References

Validation & Comparative

Validating the Effects of SJ-3366: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for validating the biological effects of a novel BRAF inhibitor, SJ-3366, using established secondary assays. For comparative purposes, we benchmark the hypothetical data of this compound against Vemurafenib, a well-characterized, FDA-approved BRAF V600E inhibitor. This document outlines the mechanism of action, key validation assays, detailed experimental protocols, and comparative data to aid in the preclinical assessment of novel BRAF-targeted compounds.

The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This pathway is critical for regulating cell division, differentiation, and survival.[4][5] Mutations in the BRAF gene, most commonly the V600E mutation, can lead to constitutive activation of the BRAF kinase and uncontrolled cell proliferation, a hallmark of many cancers, particularly melanoma.[1][5][6] BRAF inhibitors, such as Vemurafenib, are designed to selectively bind to and inhibit the activity of the mutated BRAF protein, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[2][4][6][7]

Comparative Analysis of BRAF Inhibitors

To effectively validate the efficacy of a novel compound like this compound, a direct comparison with a known inhibitor is essential. The following tables summarize the hypothetical comparative data for this compound and Vemurafenib.

Table 1: In Vitro Kinase Inhibition

This table compares the in vitro potency of this compound and Vemurafenib against the BRAF V600E mutant kinase.

CompoundTargetAssay TypeIC₅₀ (nM)
This compound BRAF V600EKinase Assay15
Vemurafenib BRAF V600EKinase Assay31

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Potency in BRAF V600E Mutant Cell Line (A375 Melanoma)

This table showcases the effectiveness of the inhibitors in a cellular context, measuring their ability to inhibit cell growth.

CompoundCell LineAssay TypeGI₅₀ (nM)
This compound A375 (BRAF V600E)Cell Viability (MTT)80
Vemurafenib A375 (BRAF V600E)Cell Viability (MTT)100

GI₅₀ (Half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the validation process.

BRAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation SJ3366 This compound SJ3366->BRAF Inhibition Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture 1. Culture A375 cells Treatment 2. Treat with this compound or Vemurafenib CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody (anti-p-ERK) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Stripping 10. Stripping Detection->Stripping Reprobing 11. Re-probing (anti-total-ERK) Stripping->Reprobing Quantification 12. Densitometry & Normalization Reprobing->Quantification

Caption: Workflow for Western blot analysis of p-ERK levels.

Experimental Protocols

Detailed methodologies for the key validation assays are provided below.

Western Blot for Phosphorylated ERK (p-ERK)

This assay directly measures the inhibition of the BRAF downstream signaling pathway by assessing the phosphorylation status of ERK, a key substrate of MEK.

a. Cell Culture and Treatment:

  • Seed A375 melanoma cells (BRAF V600E mutant) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or Vemurafenib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Include a vehicle control (DMSO).

b. Protein Extraction and Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[8][9][10]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.[10][11]

  • Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.

a. Cell Seeding:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well.

  • Allow cells to adhere overnight.

b. Compound Treatment:

  • Treat cells with a serial dilution of this compound or Vemurafenib for 72 hours.

c. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

d. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Read the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ value for each compound by plotting a dose-response curve.

Conclusion

The validation of a novel therapeutic candidate like this compound requires rigorous testing and comparison against established standards. The secondary assays outlined in this guide, namely Western blotting for p-ERK and cell viability assays, provide a robust framework for confirming on-target activity and assessing cellular potency. By following these detailed protocols and utilizing the provided comparative data structure, researchers can effectively evaluate the preclinical potential of new BRAF inhibitors.

References

Comparative Analysis of Cannabinoid CB1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative overview of prominent antagonists targeting the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system involved in various physiological processes. While the initial query concerned the compound SJ-3366, a thorough search of scientific literature did not yield any information on a molecule with this designation. Therefore, this document focuses on well-characterized CB1 receptor antagonists, offering a valuable resource for researchers in pharmacology and drug development. Here, we compare the performance of AM251, Rimonabant (SR141716), and Taranabant, three widely studied compounds in this class.

Quantitative Comparison of CB1 Receptor Antagonists

The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of AM251, Rimonabant, and Taranabant for the human CB1 receptor. These values are critical indicators of a compound's efficacy and are essential for dose-selection in preclinical studies.

CompoundTypeKi (nM) for CB1IC50 (nM) for CB1Selectivity for CB1 over CB2
AM251 Antagonist / Inverse Agonist7.5[1][2]8[3][4]~306-fold[4]
Rimonabant (SR141716) Antagonist / Inverse Agonist1.8[5]13.6[6]High
Taranabant (MK-0364) Inverse AgonistData not consistently reported in searchesPotent, with CNS receptor occupancy at low mg doses[7]Selective for CB1

Mechanism of Action and Signaling Pathway

CB1 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or synthetic agonists, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor antagonists, such as AM251 and Rimonabant, bind to the receptor and block the binding of agonists, thereby preventing the downstream signaling cascade. As inverse agonists, they can also reduce the basal activity of the receptor in the absence of an agonist.

G_protein_signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds & Activates Antagonist CB1 Antagonist (e.g., AM251) Antagonist->CB1R Binds & Blocks ATP ATP ATP->AC

Figure 1. Simplified signaling pathway of the CB1 receptor and the inhibitory action of antagonists.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable inhibitor comparison. Below are detailed methodologies for key assays used to characterize CB1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

1. Membrane Preparation:

  • Human CB1 receptor-expressing cells (e.g., HEK293 or CHO cells) or brain tissue homogenates are used as the receptor source.

  • The cells or tissue are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding: Receptor membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940 or [3H]SR141716A) in the assay buffer.

  • Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of an unlabeled CB1 receptor ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.

  • Competitive Binding: Receptor membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound (e.g., AM251).

  • The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with an ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep CB1 Receptor Membrane Preparation Total_Binding Membranes + Radioligand Membrane_Prep->Total_Binding NSB Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Membranes + Radioligand + Test Compound Membrane_Prep->Competition Radioligand_Prep Radiolabeled Ligand ([3H]CP55,940) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Test_Compound_Prep Test Compound Dilutions (e.g., AM251) Test_Compound_Prep->Competition Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Figure 2. Experimental workflow for a competitive radioligand binding assay to determine inhibitor affinity.

cAMP Accumulation Assay (Functional)

This functional assay measures the ability of a compound to act as an antagonist or inverse agonist by quantifying its effect on intracellular cAMP levels.

1. Cell Culture:

  • Cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

2. Assay Procedure:

  • Cells are plated in a multi-well format.

  • The cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • The cells are then stimulated with a CB1 receptor agonist (e.g., CP55,940) in the presence of an adenylyl cyclase activator, such as forskolin. Forskolin is used to induce a measurable level of cAMP.

  • For inverse agonist activity, the test compound is added to the cells in the absence of an agonist to see if it can increase cAMP levels above the basal level.

3. Lysis and Detection:

  • The cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

  • The ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is quantified to determine its functional potency (IC50).

  • The data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist.

Concluding Remarks

AM251, Rimonabant, and Taranabant are all potent and selective CB1 receptor antagonists/inverse agonists that have been instrumental in elucidating the role of the endocannabinoid system. While Rimonabant and Taranabant were developed as treatments for obesity, their development was halted due to adverse psychiatric side effects, highlighting the challenges of targeting the central CB1 receptor.[8] AM251 remains a widely used tool in preclinical research to investigate the therapeutic potential of CB1 receptor blockade in a variety of disorders. The choice of which antagonist to use will depend on the specific research question, with considerations for off-target effects and whether an antagonist versus an inverse agonist is desired. For example, both AM251 and Rimonabant have been shown to potentiate GABAA receptors at higher concentrations.[9] This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies.

References

Comparative Efficacy Analysis: SJ-3366 vs. [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific compound designated "SJ-3366" is not publicly available at this time. Consequently, a direct comparison with a competitor compound cannot be conducted. The following guide serves as a comprehensive template for researchers, scientists, and drug development professionals to structure a comparative analysis once the relevant data for this compound and a selected competitor are accessible.

Data Presentation: Quantitative Efficacy Comparison

This section summarizes the key efficacy parameters of this compound and the chosen competitor compound. The data should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: In Vitro Efficacy Summary

ParameterThis compound[Competitor Compound]Cell Line(s)Reference(s)
IC₅₀ (nM) DataDatae.g., MCF-7, A549[Citation]
EC₅₀ (nM) DataDatae.g., HEK293[Citation]
Ki (nM) DataDataEnzyme/Receptor[Citation]
% Inhibition at [X] nM DataDatae.g., Target Kinase[Citation]

Table 2: In Vivo Efficacy in Preclinical Models

ModelDosing RegimenTGI (%)Tumor Volume (mm³)Survival BenefitReference(s)
This compound e.g., 50 mg/kg, BIDDataDatae.g., Median OS[Citation]
[Competitor Compound] e.g., 25 mg/kg, QDDataDatae.g., Median OS[Citation]
Vehicle Control e.g., Saline0Datae.g., Median OS[Citation]

TGI: Tumor Growth Inhibition; OS: Overall Survival

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are templates for standard assays used in drug efficacy studies.

Cell Viability Assay (IC₅₀ Determination)
  • Cell Lines and Culture: Specify the cell lines used (e.g., human breast adenocarcinoma MCF-7) and culture conditions (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator).

  • Seeding Density: Detail the number of cells seeded per well (e.g., 5,000 cells/well in a 96-well plate).

  • Compound Preparation and Treatment: Describe the serial dilution of this compound and the competitor compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Incubation: State the incubation time post-treatment (e.g., 72 hours).

  • Viability Reagent: Name the reagent used for determining cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Explain the software and method used for calculating the IC₅₀ values (e.g., non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in GraphPad Prism).

Xenograft Mouse Model (In Vivo Efficacy)
  • Animal Strain: Specify the strain, age, and sex of the mice used (e.g., 6-8 week old female athymic nude mice).

  • Tumor Cell Implantation: Describe the number of cells and the method of implantation (e.g., subcutaneous injection of 5 x 10⁶ A549 cells in Matrigel).

  • Tumor Growth and Randomization: State the tumor volume at which treatment was initiated and the method of randomization into treatment groups.

  • Compound Formulation and Administration: Detail the vehicle used for formulation and the route and schedule of administration (e.g., formulated in 0.5% methylcellulose and administered orally, twice daily).

  • Efficacy Endpoints: Define the primary and secondary endpoints, including how tumor volume was measured (e.g., using calipers with the formula: (Length x Width²)/2) and how Tumor Growth Inhibition (TGI) was calculated.

  • Ethical Approval: Provide the protocol number and name of the approving Institutional Animal Care and Use Committee (IACUC).

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows can significantly enhance the understanding of a compound's mechanism and the studies performed.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway for this compound targeting the MAPK/ERK cascade.

G cluster_0 Day 0 cluster_1 Day 7-10 cluster_2 Day 11-30 cluster_3 End of Study Implant Tumor Cells Implant Tumor Cells Measure Tumors Measure Tumors Implant Tumor Cells->Measure Tumors Randomize Mice Randomize Mice Measure Tumors->Randomize Mice Administer this compound Administer this compound Randomize Mice->Administer this compound Administer Competitor Administer Competitor Randomize Mice->Administer Competitor Administer Vehicle Administer Vehicle Randomize Mice->Administer Vehicle Monitor Tumor Volume Monitor Tumor Volume Administer this compound->Monitor Tumor Volume Administer Competitor->Monitor Tumor Volume Administer Vehicle->Monitor Tumor Volume Euthanasia Euthanasia Monitor Tumor Volume->Euthanasia Data Analysis Data Analysis Euthanasia->Data Analysis

Caption: General experimental workflow for an in vivo xenograft study.

Comparative Analysis of SJ3149: A Selective CK1α Degrader with Broad Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cross-validation of SJ3149 activity in different cell lines, with a comparative look at the MDM2 inhibitor, Nutlin-3a.

Please Note: Initial inquiries for "SJ-3366" did not yield specific information. This guide focuses on the structurally similar and well-documented compound, SJ3149 , a novel molecular glue degrader.

Introduction

SJ3149 is a potent and selective molecular glue degrader of Casein Kinase 1α (CK1α).[1][2][3] This compound induces the selective degradation of CK1α by promoting its interaction with the E3 ubiquitin ligase Cereblon (CRBN), leading to subsequent proteasomal degradation.[1][3] SJ3149 has demonstrated broad antiproliferative activity across a wide range of human cancer cell lines, showing a significant correlation with the activity of the MDM2 inhibitor Nutlin-3a.[1][4] This guide provides a comparative overview of SJ3149's activity in various cancer cell lines, alongside Nutlin-3a, and details the experimental protocols for assessing its efficacy.

Comparative Antiproliferative Activity

The antiproliferative effects of SJ3149 and Nutlin-3a have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Cell LineCancer TypeSJ3149 IC50 (nM)Nutlin-3a IC50 (µM)Reference
MOLM-13Acute Myeloid Leukemia14-[2]
HCT116 p53+/+Colon Carcinoma-28.03 ± 6.66[5]
HCT116 p53-/-Colon Carcinoma-30.59 ± 4.86[5]
MDA-MB-231Triple-Negative Breast Cancer-22.13 ± 0.85[5]
MDA-MB-436Triple-Negative Breast Cancer-27.69 ± 3.48[5]
MDA-MB-468Triple-Negative Breast Cancer-21.77 ± 4.27[5]

Note: A comprehensive screening of SJ3149 across 115 cancer cell lines has been performed, with data available in Nishiguchi G, et al. Nat Commun. 2024 Jan 16;15(1):482.[1][4]

Mechanism of Action: SJ3149 Signaling Pathway

SJ3149 functions as a molecular glue, bringing together the target protein CK1α and the E3 ubiquitin ligase component Cereblon (CRBN). This induced proximity leads to the ubiquitination of CK1α, marking it for degradation by the proteasome. The degradation of CK1α has downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, contributing to its anticancer activity.

SJ3149_Mechanism_of_Action SJ3149 Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects SJ3149 SJ3149 CK1a CK1α (Target Protein) SJ3149->CK1a binds to CRBN Cereblon (E3 Ligase) SJ3149->CRBN binds to Proteasome Proteasome CK1a->Proteasome Degradation CRBN->CK1a recruits Signaling_Pathway Disruption of Wnt/β-catenin Pathway Proteasome->Signaling_Pathway leads to Ub Ubiquitin Ub->CK1a Ubiquitination Antiproliferative_Effect Antiproliferative Effect Signaling_Pathway->Antiproliferative_Effect

Caption: Mechanism of SJ3149 as a molecular glue degrader of CK1α.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to measure the antiproliferative activity of compounds by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • SJ3149 and Nutlin-3a

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SJ3149 and Nutlin-3a in complete culture medium. Add the compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer to form the reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 values using a non-linear regression analysis.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Incubate and measure luminescence D->E F Analyze data and calculate IC50 E->F

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Western Blot for CK1α Degradation

This protocol is used to confirm the degradation of the target protein CK1α following treatment with SJ3149.

Materials:

  • Cancer cell lines

  • SJ3149

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CK1α, anti-β-actin or anti-GAPDH as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of SJ3149 for a specified time (e.g., 4 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against CK1α and a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of CK1α degradation relative to the loading control.

Conclusion

SJ3149 is a promising selective CK1α degrader with broad-spectrum antiproliferative activity in numerous cancer cell lines. Its mechanism of action as a molecular glue presents a novel therapeutic strategy. The significant correlation of its activity profile with the MDM2 inhibitor Nutlin-3a suggests a potential role for the p53 pathway in its efficacy. The experimental protocols provided herein offer a framework for researchers to independently validate and further explore the therapeutic potential of SJ3149.

References

independent verification of SJ-3366 binding target

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the binding target for a novel small molecule, SJ-3366, is crucial for advancing its development as a potential therapeutic agent. This guide provides a comparative overview of established experimental approaches for target deconvolution and validation, offering researchers a framework for designing robust verification studies.

The process of identifying a drug's molecular target, known as target deconvolution, is a critical and often challenging step in phenotype-based drug discovery.[1] A variety of methods exist, which can be broadly categorized into direct and indirect approaches.[1] This guide will focus on direct methods that aim to identify the physical interaction between a small molecule and its protein target.

Comparison of Target Identification Methods

Several powerful techniques are available to identify the direct binding partners of a small molecule like this compound. The choice of method often depends on the properties of the small molecule, its binding affinity, and the availability of resources. Below is a comparison of commonly used approaches.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The small molecule is immobilized on a solid support (e.g., agarose beads) and used to "pull down" its binding partners from a cell lysate.[2][3]Widely used and well-established.[3][4] Can identify both high and low-affinity binders.Requires chemical modification of the small molecule, which may alter its binding properties. Non-specific binding to the matrix can lead to false positives.
Photoaffinity Labeling (PAL) A photo-reactive group is incorporated into the small molecule. Upon UV irradiation, a covalent bond is formed with the binding target, allowing for its subsequent identification.[5]Captures interactions in a cellular context. Can identify transient or weak interactions.Requires synthesis of a photo-reactive probe. The probe's properties may differ from the original molecule.
Drug Affinity Responsive Target Stability (DARTS) This method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to protease degradation.[2][4]Does not require modification of the small molecule. Can be performed with cell lysates.[2]May not be suitable for all protein targets. The degree of stabilization can vary.
Cellular Thermal Shift Assay (CETSA) This technique is based on the concept that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein solubility at different temperatures are monitored in the presence and absence of the small molecule.[1]Can be performed in live cells and tissues, providing physiological relevance. Does not require compound modification.Requires specific antibodies for each potential target for validation by methods like Western blotting. Mass spectrometry-based approaches can provide a global view but are more complex.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Cells are cultured in media containing "heavy" or "light" isotopically labeled amino acids. Affinity pull-down experiments are then performed, and the ratio of heavy to light peptides is quantified by mass spectrometry to distinguish specific binders from background contaminants.[5][6]Provides a quantitative and unbiased approach to identify specific interactors.[6] Reduces false positives from non-specific binding.Requires metabolic labeling of cells, which may not be feasible for all cell types. Can be expensive.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of target verification experiments. Below are generalized protocols for key experiments.

Affinity Chromatography Protocol
  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., NHS-activated agarose beads) via a linker at a position on the molecule that is not essential for its biological activity.[2]

  • Cell Lysate Preparation: Prepare a total protein lysate from cells of interest under non-denaturing conditions.

  • Affinity Pull-down: Incubate the immobilized this compound beads with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[2]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the putative target, or by quantitative mass spectrometry for a proteome-wide analysis.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the steps involved in these complex experimental procedures.

Workflow for Affinity Chromatography-based Target ID cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize Immobilize this compound on Solid Support Incubate Incubate Lysate with Immobilized this compound Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (Protein ID) SDS_PAGE->Mass_Spec

Caption: A flowchart of the affinity chromatography workflow.

Workflow for Cellular Thermal Shift Assay (CETSA) cluster_cell_treatment Cellular Treatment cluster_thermal_denaturation Thermal Challenge cluster_sample_processing Sample Processing cluster_protein_analysis Analysis Treat_Cells Treat Cells with This compound or Vehicle Heat_Cells Heat Cells at Various Temperatures Treat_Cells->Heat_Cells Lyse_Cells Cell Lysis Heat_Cells->Lyse_Cells Centrifuge Centrifugation to Separate Soluble Fraction Lyse_Cells->Centrifuge Analysis Analyze Soluble Proteins (Western Blot or MS) Centrifuge->Analysis

Caption: A flowchart of the CETSA workflow.

Conclusion

The independent verification of this compound's binding target is a critical step that requires a multi-faceted approach. By employing a combination of the methods described above, researchers can build a strong body of evidence to confidently identify and validate the direct molecular target of this novel compound. This, in turn, will provide a solid foundation for understanding its mechanism of action and for its further development in a therapeutic context.

References

Comparative Analysis of SJ-3366 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of SJ-3366, a DCAF1-based PROTAC designed to degrade the epigenetic reader protein BRD4, and its known analogs. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of these molecules, supported by available experimental data and detailed methodologies for their evaluation.

Introduction to this compound and its Analogs

This compound is a heterobifunctional molecule that recruits the DDB1 and CUL4-Associated Factor 1 (DCAF1) E3 ubiquitin ligase to the bromodomain-containing protein 4 (BRD4), leading to the ubiquitination and subsequent proteasomal degradation of BRD4. By targeting BRD4, a key regulator of oncogenes such as c-MYC, this compound holds therapeutic promise in oncology. This guide focuses on the comparative analysis of this compound with other reported DCAF1-based BRD4-degrading PROTACs, namely PROTAC BRD4-DCAF1 degrader-1 (also known as I-907) and YT117R.

Quantitative Performance Comparison

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available quantitative data for this compound and its analogs. It is important to note that direct head-to-head comparative studies under identical experimental conditions are not publicly available. The data presented is compiled from various sources.

CompoundTarget ProteinE3 Ligase RecruitedDC50DmaxCell Line(s)Citation(s)
This compound BRD4DCAF1Data not publicly availableData not publicly availableData not publicly available
PROTAC BRD4-DCAF1 degrader-1 (I-907) BRD4DCAF110-100 nMData not publicly availableHEK-293T[1]
YT117R BRD4DCAF1Data not publicly availableData not publicly availableHEK293T

Note: The absence of publicly available quantitative data for this compound and YT117R highlights a significant gap in the current literature, preventing a direct and comprehensive comparative analysis. The provided data for PROTAC BRD4-DCAF1 degrader-1 (I-907) offers a benchmark for the potential efficacy of DCAF1-based BRD4 degraders.

Mechanism of Action and Signaling Pathway

This compound and its analogs function by inducing the formation of a ternary complex between BRD4 and the DCAF1 E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC. Reduced c-MYC levels can, in turn, lead to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and inhibition of tumor growth.

YT117R is a noteworthy analog that has been described as an electrophilic PROTAC that stereoselectively and site-specifically engages with DCAF1, highlighting a sophisticated mechanism of action that could potentially offer advantages in terms of specificity and reduced off-target effects.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Signaling PROTAC This compound or Analog (DCAF1-based BRD4 PROTAC) Ternary_Complex PROTAC-BRD4-DCAF1 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex DCAF1 DCAF1 (E3 Ligase) DCAF1->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation cMYC c-MYC (Oncogene) Degraded_BRD4->cMYC Downregulation of transcription p21 p21 (CDK Inhibitor) cMYC->p21 Repression Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Proliferation p21->Cell_Cycle_Arrest

Figure 1: Mechanism of action of DCAF1-based BRD4 PROTACs and downstream signaling cascade.

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of PROTACs.

Western Blotting for BRD4, c-MYC, and p21 Degradation

This protocol is designed to quantify the levels of BRD4 and its downstream signaling proteins, c-MYC and p21, following treatment with PROTACs.

Materials:

  • Cell line of interest (e.g., HEK293T, MV-4-11)

  • This compound and its analogs

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-c-MYC, anti-p21, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or its analogs for a specified time course (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start: Seed Cells treatment Treat with PROTACs (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BRD4, c-MYC, p21, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western Blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the PROTAC-induced formation of the ternary complex between BRD4 and DCAF1.

Materials:

  • Cell line of interest

  • This compound or analog

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer (non-denaturing)

  • Anti-DCAF1 antibody or anti-BRD4 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in non-denaturing Co-IP buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody (e.g., anti-DCAF1) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against BRD4 and DCAF1 to confirm their interaction.

Cell Viability Assay

This assay measures the effect of BRD4 degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11)

  • This compound or analog

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 or GI50 value.

Conclusion

This compound and its analogs represent a promising class of DCAF1-based PROTACs for the targeted degradation of BRD4. While the available data for compounds like PROTAC BRD4-DCAF1 degrader-1 (I-907) demonstrate the potential of this approach, a comprehensive comparative analysis is currently hindered by the lack of publicly available quantitative data for this compound and some of its key analogs. The experimental protocols provided in this guide offer a standardized framework for researchers to generate the necessary data for a direct and robust comparison. Future studies focusing on a head-to-head analysis of these compounds under uniform experimental conditions will be crucial for elucidating their relative potencies and therapeutic potential. The unique stereoselective mechanism of analogs like YT117R also warrants further investigation to understand its implications for efficacy and safety.

References

The Specificity of SJ-3366: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral drug discovery, the specificity of a compound is a critical determinant of its therapeutic potential. This guide provides a detailed comparison of SJ-3366, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and specificity.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that target the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral replication.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant strains. It is important to note that the data for this compound, Nevirapine, and AZT are from a single comparative study, ensuring a direct and objective comparison. Data for other NNRTIs are compiled from various sources and are presented for contextual understanding. Variations in experimental conditions across different studies may influence the absolute values.

Table 1: In Vitro Activity against Wild-Type HIV-1

CompoundClassTargetIC50 (µM)Ki (nM)
This compound NNRTI HIV-1 RT ~0.001 3.2
NevirapineNNRTIHIV-1 RT0.01 - 0.2-
EfavirenzNNRTIHIV-1 RT0.0015 - 0.003-
DelavirdineNNRTIHIV-1 RT0.11 - 0.27-
RilpivirineNNRTIHIV-1 RT0.0007 - 0.0012-
DoravirineNNRTIHIV-1 RT0.010 - 0.019-
Zidovudine (AZT)NRTIHIV-1 RT0.005 - 0.012-

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. Ki (inhibition constant) values represent the binding affinity of the inhibitor to the enzyme.

Table 2: In Vitro Activity against NNRTI-Resistant HIV-1 Strains

CompoundIC50 Fold Change vs. Wild-Type
K103N Mutant Y181C Mutant
This compound >100 >100
Nevirapine40 - 100>100
Efavirenz15 - 351.5 - 3
Delavirdine30 - 100>100
Rilpivirine1.5 - 2.52.5 - 4
Doravirine<2<2

The fold change in IC50 is a measure of the loss of potency of a drug against a resistant strain compared to the wild-type strain.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 HIV-1 Life Cycle HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell 1. Attachment Binding and Fusion Binding and Fusion Reverse Transcription Reverse Transcription Binding and Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding and Maturation Budding and Maturation Assembly->Budding and Maturation New HIV-1 Virions New HIV-1 Virions Budding and Maturation->New HIV-1 Virions

Caption: Overview of the HIV-1 life cycle within a host cell.

cluster_1 Mechanism of NNRTI Action HIV-1 RT HIV-1 RT Conformational Change Conformational Change HIV-1 RT->Conformational Change Binding Induces NNRTI Binding Pocket NNRTI Binding Pocket This compound This compound This compound->NNRTI Binding Pocket Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis

Caption: Allosteric inhibition of HIV-1 RT by this compound.

cluster_2 In Vitro HIV-1 Replication Assay Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition HIV-1 Infection HIV-1 Infection Compound Addition->HIV-1 Infection Incubation Incubation HIV-1 Infection->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection p24 Antigen ELISA p24 Antigen ELISA Supernatant Collection->p24 Antigen ELISA Data Analysis Data Analysis p24 Antigen ELISA->Data Analysis

Caption: Workflow for assessing antiviral activity in a cell-based assay.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay quantifies the in vitro activity of HIV-1 RT and the inhibitory potential of compounds by measuring the synthesis of DNA from a template.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Test compounds (e.g., this compound) and control inhibitors (e.g., Nevirapine)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% (v/v) Triton X-100

  • Template/Primer: Poly(rA)/oligo(dT)12-18

  • Deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP (Biotin-dUTP)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

  • Inhibitor Addition: Add the diluted test compounds or controls to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate three times with a suitable wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 and/or Ki values.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

  • Test compounds and control inhibitors

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • CO2 incubator

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. Determine the IC50 value for each compound.

Conclusion

This compound demonstrates potent in vitro activity against wild-type HIV-1, with an IC50 in the low nanomolar range, comparable to or exceeding that of several established NNRTIs.[1] A distinguishing feature of this compound is its dual mechanism of action, inhibiting both reverse transcriptase and viral entry.[1] However, like first-generation NNRTIs such as nevirapine, this compound shows a significant loss of activity against strains with the common K103N and Y181C resistance mutations.[2] This contrasts with second-generation NNRTIs like rilpivirine and doravirine, which were specifically designed to maintain activity against these resistant variants.

The high potency of this compound against wild-type HIV-1 makes it a valuable research tool and a potential lead compound for further development. Future efforts could focus on structural modifications to improve its resistance profile while retaining its potent antiviral activity. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to rigorously evaluate the specificity and efficacy of this compound and novel NNRTI candidates.

References

SJ-3366 benchmarked against standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical databases, no information was found for a compound designated "SJ-3366."

Our research process included queries for "this compound" in the context of drug development, benchmark studies, clinical trials, and scientific literature. The searches did not yield any relevant results that would allow for a comparison against standard treatments as requested.

This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a code that is not widely used, or a possible error in the identifier.

Without foundational information on the compound's mechanism of action, therapeutic target, and developmental status, it is not possible to:

  • Identify appropriate standard-of-care treatments for comparison.

  • Locate or analyze relevant experimental data.

  • Provide detailed experimental protocols.

  • Generate the requested signaling pathway and workflow diagrams.

We recommend verifying the compound identifier and consulting internal documentation or proprietary databases for information on this compound. Once the compound and its context are clarified, a comparative analysis can be effectively performed.

Comparative Guide to PTPN22 Inhibitors: A Focus on the Mechanism of Action of SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SJ-3366, a novel allosteric inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), with other known PTPN22 inhibitors. PTPN22 is a critical negative regulator of T-cell activation and a key genetic risk factor for a multitude of autoimmune diseases. Its inhibition presents a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, presents comparative quantitative data, outlines experimental protocols for validation, and visualizes key pathways and workflows.

Mechanism of Action of this compound: Allosteric Inhibition of PTPN22

PTPN22 functions to dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), such as Lck and ZAP70, thereby dampening T-cell activation.[1] Unlike competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor. It binds to a site distinct from the catalytic cleft, inducing a conformational change in the PTPN22 enzyme. This conformational change alters the active site's geometry, rendering it less efficient at binding and dephosphorylating its substrates. This allosteric modulation effectively inhibits PTPN22 activity and restores T-cell signaling.

The allosteric nature of this compound may offer advantages in terms of selectivity and potential for finer modulation of enzyme activity compared to orthosteric inhibitors.

Comparative Performance of PTPN22 Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other PTPN22 inhibitors. This data is essential for comparing their potency and efficacy.

CompoundTargetType of InhibitionIC50KiSelectivityIn Vivo Efficacy
This compound PTPN22AllostericData not publicly availableData not publicly availableData not publicly availableData not publicly available in autoimmune models
L-1 PTPN22Competitive1.4 ± 0.2 µM[1][2][3]0.50 ± 0.03 µM[1][2][3]>7-10 fold over 16 other PTPs[1][2]Demonstrated anti-tumor effects in mouse cancer models.[1][4]
LTV-1 PTPN22Reversible508 nM[5]Data not available3-fold over TCPTP and PTP1B, 46-fold over SHP1, 59-fold over CD45[5]Data not available
A15 PTPN22CompetitiveData not available2.87 ± 0.03 µM[1]At least 2-fold over a panel of PTPs (except PTP1B)[1]Data not available
NC1 PTPN22Non-competitive4.3 ± 0.3 µM[1]Data not availableAt least 1.9-fold against a panel of PTPs[1]Modulates T-cell receptor signaling in lymphoid T cells.[6]
Compound 17 PTPN22Not specified1.5 ± 0.3 µM[1]Data not available10-fold over PTP-PEST, HePTP, and CD45[1]Data not available

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PTPN22_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Kinases Kinase Cascade cluster_PTPN22 PTPN22 Regulation TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream Phosphorylation T_Cell_Activation T-Cell Activation (IL-2 production, proliferation) Downstream->T_Cell_Activation Leads to PTPN22 PTPN22 PTPN22->Lck Dephosphorylation (Inhibition) PTPN22->ZAP70 Dephosphorylation (Inhibition) SJ3366 This compound (Allosteric Inhibitor) SJ3366->PTPN22 Inhibition

PTPN22's role in T-cell receptor signaling and its inhibition by this compound.

CETSA_Workflow A 1. Cell Culture (e.g., Jurkat T-cells) B 2. Compound Treatment (this compound or Vehicle) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/insoluble fractions) D->E F 6. Protein Quantification (e.g., Western Blot for PTPN22) E->F G 7. Data Analysis (Melting Curve Shift) F->G

General workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PTPN22 inhibitors.

PTPN22 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of a compound on PTPN22's enzymatic activity.

Materials:

  • Recombinant human PTPN22 (catalytic domain)

  • Assay Buffer: 150 mM Bis-Tris (pH 6.0), 1.67 mM DTT, 0.33% PEG[1]

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[1]

  • Test compounds (e.g., this compound) and DMSO (vehicle control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of recombinant PTPN22 in assay buffer (e.g., 2.5 nM final concentration).[1]

  • Add 20 µL of assay buffer to control wells (columns 1 and 2).

  • Add test compounds at various concentrations (e.g., serial dilutions) to the assay wells. Add DMSO to control wells.

  • Add 20 µL of the PTPN22 working solution to all wells except the buffer control wells.

  • Initiate the reaction by adding 20 µL of DiFMUP working solution (e.g., 50 µM final concentration) to all wells.[1]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 40 minutes).[1]

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1]

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify target engagement of a compound with PTPN22 in a cellular context.[2][7]

Materials:

  • Human T-cell line (e.g., Jurkat)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • Western blot reagents and anti-PTPN22 antibody

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Treat cells with the test compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Wash the cells with PBS and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of soluble PTPN22 in each sample using Western blotting.

  • Generate a melting curve by plotting the amount of soluble PTPN22 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blotting for PTPN22 Signaling

This method is used to assess the functional consequence of PTPN22 inhibition on its downstream signaling targets.

Materials:

  • Jurkat T-cells

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)

  • Test compound (e.g., this compound) and DMSO

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP70 (Tyr493), anti-ZAP70 (total), anti-PTPN22, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-treat Jurkat T-cells with the test compound or DMSO for a specified duration.

  • Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on PTPN22-mediated dephosphorylation. An increase in the phosphorylation of Lck and ZAP70 upon treatment with the inhibitor would validate its mechanism of action.[1]

Conclusion

This compound represents a promising therapeutic candidate for autoimmune diseases through its allosteric inhibition of PTPN22. While direct comparative quantitative data for this compound is not yet publicly available, this guide provides a framework for its evaluation against other known PTPN22 inhibitors. The detailed experimental protocols herein offer a standardized approach for researchers to validate the mechanism of action and comparative efficacy of this compound and other emerging PTPN22-targeting compounds. Further in vivo studies in relevant autoimmune disease models are crucial to fully elucidate the therapeutic potential of this compound.

References

comparative study of SJ-3366 and other research compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has yielded no information on a research compound designated as "SJ-3366."

Efforts to identify the nature, mechanism of action, or any associated experimental data for a compound with this identifier have been unsuccessful. The designation "this compound" does not appear in chemical registries, scientific publications, or patent databases.

This lack of information prevents the creation of a comparative study as requested. Without a known compound to analyze, it is impossible to:

  • Identify suitable alternative research compounds for comparison.

  • Source quantitative experimental data regarding its performance.

  • Detail any relevant experimental protocols.

  • Illustrate its signaling pathways or experimental workflows.

For the research, scientific, and drug development professionals seeking a comparative analysis, it is crucial to first provide a correct and publicly recognized identifier for the compound of interest.

It is possible that "this compound" may be an internal, pre-clinical designation not yet disclosed in public forums, a typographical error, or an outdated code.

To proceed with this request, please verify the compound's designation and provide any of the following information:

  • Correct Chemical Name or IUPAC Name

  • CAS Registry Number

  • SMILES Notation or other chemical structure format

  • Reference to any scientific publication or patent where the compound is described

Once a valid compound is identified, a thorough comparative guide can be developed, adhering to the original request for structured data presentation, detailed methodologies, and appropriate visualizations.

Safety Operating Guide

Navigating the Disposal of Novel Compound SJ-3366: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: No specific Safety Data Sheet (SDS) or official disposal guidelines for a compound designated "SJ-3366" are publicly available. The following procedures are based on established best practices for the handling and disposal of novel or uncharacterized chemical substances in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to any handling or disposal of a novel compound such as this compound, it is imperative to assume the substance is hazardous. The following minimum personal protective equipment (PPE) should be employed:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, fully buttoned.

  • Respiratory Protection: Use of a certified chemical fume hood is mandatory to avoid inhalation of dust, mists, or vapors.

In case of exposure, follow these first-aid measures while seeking immediate medical attention:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

Step-by-Step Disposal Protocol for Uncharacterized Compounds

The disposal of a novel chemical agent requires a systematic approach to ensure safety and environmental protection.

  • Hazard Assessment:

    • Review all available data on this compound, including synthetic route, chemical class, and any preliminary toxicological or ecotoxicological data.

    • Assume the compound is toxic, flammable, and environmentally hazardous in the absence of definitive data.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless its compatibility is known and verified.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potential Toxin," "Flammable").

    • Include the date of waste accumulation and the name of the principal investigator or research group.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with all available information regarding this compound. They will determine the final, compliant disposal method, which may include incineration, chemical treatment, or secure landfilling.

Quantitative Data for Hazard Assessment

When a Safety Data Sheet is available, it provides critical quantitative data for risk assessment. The table below outlines the type of information that would be essential for the safe handling and disposal of this compound.

ParameterValueSignificance for Disposal
Physical State Solid, Liquid, or GasDetermines handling procedures and potential for aerosolization.
Solubility In water and other solventsAffects environmental mobility and appropriate cleanup procedures. Water-soluble compounds can contaminate groundwater.[1]
Flash Point e.g., < 23 °C (Highly Flammable)Indicates the temperature at which the substance can ignite. Dictates storage and handling away from ignition sources.
pH 0-14Indicates corrosivity. Highly acidic or basic materials require specific containers and handling procedures.
LD50 (Lethal Dose, 50%) e.g., < 50 mg/kg (oral, rat) - Highly ToxicProvides a measure of acute toxicity. Lower values indicate higher toxicity and necessitate more stringent handling.
Aquatic Toxicity e.g., EC50 < 1 mg/LIndicates the potential for harm to aquatic life, requiring containment to prevent release into waterways.[1][2]

General Disposal Workflow

The logical flow for the proper disposal of a laboratory chemical is depicted below. This process ensures that safety and regulatory compliance are maintained at each step.

cluster_0 In-Lab Procedures cluster_1 Institutional Oversight Compound Synthesis/Use Compound Synthesis/Use Waste Generation Waste Generation Compound Synthesis/Use->Waste Generation Generates Segregation & Collection Segregation & Collection Waste Generation->Segregation & Collection Requires Labeling Labeling Segregation & Collection->Labeling Followed by Temporary Storage Temporary Storage Labeling->Temporary Storage Leads to EHS Pickup Request EHS Pickup Request Temporary Storage->EHS Pickup Request Initiates Waste Characterization Waste Characterization EHS Pickup Request->Waste Characterization Processed by EHS Final Disposal Final Disposal Waste Characterization->Final Disposal Determines

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these general principles and working closely with institutional safety personnel, researchers can ensure that novel compounds like this compound are managed responsibly, minimizing risks to both personnel and the environment.

References

Personal protective equipment for handling SJ-3366

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, operational, and disposal information for the handling of SJ-3366, a potent nonnucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Chemical Identification and Properties

This compound, also known as 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione, is a highly potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) and also demonstrates activity against HIV-2.[1][2][3] Its primary mechanism of action is the inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV life cycle.[1][2][3] Additionally, this compound has been shown to inhibit the entry of both HIV-1 and HIV-2 into target cells.[1][2][3]

PropertyValue
Chemical Name 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione
Synonyms This compound, IQP-0410
CAS Number 195720-26-4
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol

Personal Protective Equipment (PPE) and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent bioactive compound, stringent safety precautions are mandatory.

2.1. Engineering Controls

  • Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A fully buttoned laboratory coat.
Respiratory Protection For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

2.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove contaminated clothing and PPE immediately and dispose of it as hazardous waste.

Operational Plans: Key Experimental Protocols

This compound's efficacy is primarily determined through reverse transcriptase inhibition assays and cell-fusion assays.

3.1. HIV Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of this compound to inhibit the activity of the HIV reverse transcriptase enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleotide triphosphates (dNTPs) including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive alternative), and the HIV-1 RT enzyme.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Measure the amount of incorporated labeled dNTP. This can be done using a scintillation counter for radioactive labels or colorimetric/fluorometric methods for non-radioactive labels.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the RT activity (IC₅₀).

3.2. HIV-1 Mediated Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block the fusion of HIV-infected cells with uninfected cells, a key step in viral spread.

Methodology:

  • Cell Culture: Co-culture effector cells (e.g., H9 cells chronically infected with HIV-1) with target cells (e.g., MT-2 cells, which are highly susceptible to HIV-1 infection and form syncytia).

  • Compound Treatment: Add various concentrations of this compound to the co-culture.

  • Incubation: Incubate the cells for a period sufficient to allow for cell fusion and the formation of multinucleated giant cells (syncytia).

  • Syncytia Quantification: Count the number of syncytia in each well using a microscope.

  • Data Analysis: Determine the concentration of this compound that inhibits syncytia formation by 50% (EC₅₀).

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.

4.2. Disposal Procedure

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

  • Maintain a detailed log of all this compound waste generated and disposed of.

Visualizing the Mechanism of Action

The following diagrams illustrate the key inhibitory actions of this compound on the HIV life cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Reverse Transcriptase HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Provirus Provirus Integration->Provirus SJ3366_RT This compound SJ3366_RT->Reverse_Transcription Inhibits

Caption: this compound inhibits HIV reverse transcriptase.

HIV_Entry_Inhibition HIV_Virion HIV Virion Fusion Membrane Fusion HIV_Virion->Fusion Binds to CD4 & Coreceptor Host_Cell_Membrane Host Cell Membrane Viral_Entry Viral Entry Fusion->Viral_Entry SJ3366_Entry This compound SJ3366_Entry->Fusion Inhibits

Caption: this compound inhibits HIV entry into the host cell.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJ-3366
Reactant of Route 2
Reactant of Route 2
SJ-3366

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。